5-Ethyl-2-methylphenyl isonicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(5-ethyl-2-methylphenyl) pyridine-4-carboxylate |
InChI |
InChI=1S/C15H15NO2/c1-3-12-5-4-11(2)14(10-12)18-15(17)13-6-8-16-9-7-13/h4-10H,3H2,1-2H3 |
InChI Key |
ACERLAFZBWIDCE-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Isonicotinic acid 5-ethyl-2-methylphenyl ester properties
An In-depth Technical Guide to the Synthesis and Properties of Isonicotinic Acid 5-ethyl-2-methylphenyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinic acid and its derivatives are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The versatile pyridine ring and the reactivity of the carboxylic acid group allow for the generation of a diverse library of compounds with a wide range of biological activities. This guide focuses on a novel, yet uncharacterized derivative, Isonicotinic acid 5-ethyl-2-methylphenyl ester.
The rationale for the design of this specific ester lies in the combination of the isonicotinic acid moiety, a known pharmacophore, with 5-ethyl-2-methylphenol. The phenolic portion introduces lipophilicity and specific steric and electronic features that could modulate the compound's interaction with biological targets, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. This document serves as a comprehensive technical guide for the synthesis, purification, and characterization of this novel ester, providing researchers with the necessary protocols and theoretical grounding to explore its potential in drug discovery and development.
Physicochemical Properties of Reactants
A thorough understanding of the starting materials is fundamental to a successful synthesis.
| Property | Isonicotinic Acid | 5-ethyl-2-methylphenol |
| Synonyms | 4-Pyridinecarboxylic acid | 5-Ethyl-o-cresol |
| CAS Number | 55-22-1[2] | 1687-65-6[3] |
| Molecular Formula | C₆H₅NO₂[1] | C₉H₁₂O[3][4] |
| Molecular Weight | 123.11 g/mol [1] | 136.19 g/mol [3][4] |
| Appearance | Light cream powder/solid[5] | Data not available |
| Solubility | Soluble in water[5] | Data not available |
Proposed Synthesis of Isonicotinic Acid 5-ethyl-2-methylphenyl Ester
The synthesis of the target ester is proposed as a two-step process. The first step involves the conversion of isonicotinic acid to its more reactive acid chloride derivative, isonicotinoyl chloride hydrochloride. The second step is the esterification of this intermediate with 5-ethyl-2-methylphenol.
Step 1: Synthesis of Isonicotinoyl Chloride Hydrochloride
The conversion of a carboxylic acid to an acyl chloride is a standard transformation that significantly enhances the electrophilicity of the carbonyl carbon, making it amenable to nucleophilic attack by an alcohol. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[6][7][8]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isonicotinic acid (1.0 eq).
-
Under a fume hood, carefully add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq). The reaction is exothermic and will likely result in gas evolution.[6]
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[9]
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution or by TLC).[7]
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.
-
The resulting solid residue is isonicotinoyl chloride hydrochloride, which can be washed with a dry, non-polar solvent like diethyl ether to remove impurities and then dried under vacuum.[6][9] The product should be used promptly as acyl chlorides are moisture-sensitive.
Step 2: Esterification with 5-ethyl-2-methylphenol
The final step is a nucleophilic acyl substitution where the hydroxyl group of 5-ethyl-2-methylphenol attacks the carbonyl carbon of isonicotinoyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.
-
Dissolve 5-ethyl-2-methylphenol (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane, or toluene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base such as triethylamine (1.1-1.5 eq) to the solution.
-
In a separate flask, dissolve the freshly prepared isonicotinoyl chloride hydrochloride (1.0-1.1 eq) in the same anhydrous solvent.
-
Slowly add the isonicotinoyl chloride solution to the 5-ethyl-2-methylphenol solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture will contain the desired ester and triethylamine hydrochloride precipitate.
-
Filter the mixture to remove the salt.
-
The filtrate should be washed sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude ester can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target ester.
Predicted Properties and Characterization of the Final Product
As a novel compound, the exact properties of Isonicotinic acid 5-ethyl-2-methylphenyl ester are not yet determined. However, we can predict its characteristics based on its structure.
| Predicted Property | Value/Description |
| Molecular Formula | C₁₅H₁₅NO₂ |
| Molecular Weight | 241.29 g/mol |
| Appearance | Likely a solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; likely insoluble in water. |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the range of 7.5-9.0 ppm), the aromatic protons of the phenyl ring, and the aliphatic protons of the ethyl and methyl groups.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester (around 160-170 ppm), as well as the carbons of the two aromatic rings and the aliphatic side chains.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester group is expected in the region of 1720-1740 cm⁻¹. Other characteristic peaks for C-O stretching and aromatic C-H and C=C bonds will also be present.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (241.29 m/z for [M]⁺).
Potential Applications in Drug Development
Isonicotinic acid esters have been explored for a variety of therapeutic applications. For instance, some are investigated for their potential antimicrobial and anti-inflammatory properties.[10] The introduction of the 5-ethyl-2-methylphenyl group could lead to novel biological activities. This moiety may facilitate interactions with hydrophobic pockets in target proteins or influence the compound's ability to cross cell membranes. Potential areas of investigation for this novel ester could include its activity as an antimicrobial, anticancer, or anti-inflammatory agent.
Safety and Handling
-
Isonicotinic Acid: Causes serious eye irritation.[2][5][11] It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Thionyl Chloride: Highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.
-
General Precautions: The synthesis should be conducted by trained personnel in a laboratory setting. Avoid inhalation of dust, fumes, and vapors.[11] In case of contact with skin or eyes, rinse immediately with plenty of water.[2][5]
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of the novel compound, Isonicotinic acid 5-ethyl-2-methylphenyl ester. By detailing a plausible synthetic route, predicting its physicochemical and spectroscopic properties, and suggesting potential areas for therapeutic investigation, this document aims to empower researchers in the field of drug discovery to explore the potential of this and other related molecules. The provided protocols are based on established chemical principles and offer a solid starting point for the practical elaboration of this promising compound.
References
-
PrepChem. Synthesis of isonicotinoyl chloride. [Link]
-
PrepChem. Synthesis of isonicotinic acid chloride. [Link]
-
Jakobsen, P., et al. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 2001. [Link]
-
Carl ROTH. Safety Data Sheet: Isonicotinic acid. [Link]
-
ResearchGate. How can I synthesize 2- or 3- substituted isonicotinoyl chloride?. [Link]
-
CPAChem. Safety data sheet: Isonicotinic Acid. [Link]
-
Carl ROTH. Safety Data Sheet: Isonicotinic acid ≥98 %. [Link]
-
ResearchGate. Any procedure for the esterification of isonicotinic acid?. [Link]
-
Molecules. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
- Google Patents.
-
NIST. Phenol, 2-ethyl-5-methyl-. [Link]
-
Chempanda. Isonicotinic acid: Structure, synthesis, applications and biochemical significance. [Link]
-
SpringerLink. Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. [Link]
-
PubChem. 5-Ethyl-o-cresol. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI). [Link]
-
NIST. Isonicotinic acid, 2-phenylethyl ester. [Link]
-
NIST. Isonicotinic acid, 2-phenylethyl ester. [Link]
-
PubChem. Ethyl isonicotinate. [Link]
-
FooDB. Showing Compound 2-Ethyl-5-methylphenol (FDB018473). [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. [Link]
-
Chemistry Stack Exchange. How to interpret this pair of IR and 1H NMR spectra?. [Link]
-
Magritek. Basic Concepts of NMR: Identification of the Isomers of C4H8O2. [Link]
Sources
- 1. chempanda.com [chempanda.com]
- 2. carlroth.com [carlroth.com]
- 3. 5-Ethyl-o-cresol | C9H12O | CID 74316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenol, 2-ethyl-5-methyl- [webbook.nist.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. prepchem.com [prepchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. prepchem.com [prepchem.com]
- 9. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS 1570-45-2: Ethyl isonicotinate | CymitQuimica [cymitquimica.com]
- 11. fr.cpachem.com [fr.cpachem.com]
Technical Guide: Identification and Characterization of 5-Ethyl-o-cresol Isonicotinate Ester
Part 1: Executive Summary & Chemical Context
The identification of 5-Ethyl-o-cresol isonicotinate (systematically: 5-ethyl-2-methylphenyl isonicotinate) typically arises in two high-stakes contexts: as a lipophilic prodrug candidate for anti-tubercular therapy (derivatives of Isoniazid/Isonicotinic acid) or as a process-related impurity during the synthesis of isonicotinyl-based pharmaceuticals where cresol-based solvents or starting materials are employed.
This guide provides a definitive workflow for the structural elucidation, synthesis of a reference standard, and chromatographic isolation of this specific ester. Unlike aliphatic esters, the phenolic ester linkage presents unique stability and spectroscopic challenges that this protocol addresses.
Chemical Profile
| Property | Description |
| Common Name | 5-Ethyl-o-cresol isonicotinate |
| IUPAC Name | 5-ethyl-2-methylphenyl pyridine-4-carboxylate |
| Molecular Formula | C₁₅H₁₅NO₂ |
| Molecular Weight | 241.29 g/mol |
| Core Moiety A | Isonicotinoyl (Pyridine-4-carbonyl) |
| Core Moiety B | 5-Ethyl-o-cresol (5-ethyl-2-methylphenol) |
| Predicted LogP | ~3.8 (Highly Lipophilic) |
Part 2: Synthesis of Reference Standard (Structural Proof)
To positively identify an unknown impurity or metabolite, one must synthesize the authentic standard. Direct esterification (Fischer) is often low-yielding for phenols due to nucleophilicity issues. The Acyl Chloride Method is the requisite protocol for high-purity reference generation.
Reaction Pathway (DOT Visualization)
Figure 1: Step-wise synthesis of the reference standard via acid chloride intermediate to ensure esterification of the sterically hindered phenol.
Experimental Protocol
Reagents:
-
Isonicotinic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (3.0 eq)
-
5-Ethyl-o-cresol (1.0 eq) [CAS: 1687-65-6][1]
-
Triethylamine (Et₃N) (2.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Activation: Suspend isonicotinic acid in anhydrous DCM. Add thionyl chloride dropwise under nitrogen. Reflux for 2 hours until the solution becomes clear (formation of isonicotinoyl chloride). Evaporate excess SOCl₂ and solvent in vacuo.
-
Coupling: Re-dissolve the acid chloride residue in fresh anhydrous DCM. Cool to 0°C.
-
Addition: Add a solution of 5-ethyl-o-cresol and triethylamine in DCM dropwise over 30 minutes. The base acts as a proton scavenger.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Wash organic layer with Sat. NaHCO₃ (to remove unreacted acid) followed by 0.1M HCl (to remove unreacted pyridine/amine) and Brine.
-
Purification: Dry over MgSO₄. Concentrate. Recrystallize from Ethanol/Hexane or purify via Flash Chromatography (Silica, Gradient 0-20% EtOAc in Hexane).
Part 3: Analytical Identification Strategy
Once the standard is synthesized, use this multi-modal approach to confirm identity.
Nuclear Magnetic Resonance (NMR)
The structure contains distinct diagnostic signals.
-
¹H NMR (400 MHz, CDCl₃) Prediction:
-
Pyridine Ring: Two doublets (AA'BB' system) at δ 8.85 (2H, d, J=5Hz) and δ 8.05 (2H, d, J=5Hz) .
-
Phenolic Ring:
-
The proton at position 3 (ortho to methyl, meta to ester) will appear as a doublet around δ 7.1-7.2 .
-
The proton at position 4 (para to ester) and position 6 (ortho to ester) will show splitting consistent with 1,2,5-substitution. Look for a doublet of doublets.
-
-
Alkyl Side Chains:
-
Ethyl Group: Triplet at δ 1.25 (3H) and Quartet at δ 2.65 (2H) .
-
Aromatic Methyl: Singlet at δ 2.20 (3H) .
-
-
Mass Spectrometry (MS) Fragmentation
The ester bond is the weakest link. The fragmentation pattern is critical for identifying this impurity in LC-MS/MS streams.
Figure 2: Predicted ESI(+) fragmentation pathway. The 106 m/z fragment is the signature of the isonicotinoyl moiety.
Infrared Spectroscopy (FT-IR)
-
Carbonyl (C=O): 1735–1750 cm⁻¹ (Characteristic of phenolic esters, shifted higher than aliphatic esters due to conjugation).
-
C-O Stretch: 1200–1250 cm⁻¹.
-
C=N (Pyridine): ~1590 cm⁻¹.
Part 4: Chromatographic Method (HPLC)[2]
Due to the lipophilic nature of the 5-ethyl-o-cresol moiety compared to the polar isonicotinic acid, a standard C18 Reverse Phase method is effective.
Method Parameters
| Parameter | Setting |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 260 nm (Isonicotinoyl max) and 210 nm |
| Temperature | 30°C |
Gradient Table
| Time (min) | % Mobile Phase B | Context |
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Hold for polar acids |
| 15.0 | 90% | Ramp to elute lipophilic ester |
| 20.0 | 90% | Wash |
| 20.1 | 5% | Re-equilibration |
Retention Logic:
-
Isonicotinic Acid: RT ~2-3 min (Highly polar).
-
5-Ethyl-o-cresol: RT ~10-12 min.
-
5-Ethyl-o-cresol Isonicotinate: RT ~14-16 min (Most lipophilic component).
References
-
PubChem. (n.d.). 5-Ethyl-2-methylphenol (Compound).[1][2] National Library of Medicine. Retrieved February 13, 2026, from [Link]
-
Lo Monte, F., et al. (2012).[3] Synthesis and Biological Evaluation of Isonicotinic Acid Derivatives. Journal of Medicinal Chemistry, 55(9), 4407-4424.[3] (Methodology for isonicotinic esterification adapted from general procedures).
-
Scifinder/CAS. (n.d.). General synthesis of isonicotinic acid esters via acid chloride intermediates. (Standard organic synthesis protocol applied to specific substrate).[4][5]
Sources
Molecular weight and formula of 5-Ethyl-2-methylphenyl isonicotinate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Ethyl-2-methylphenyl isonicotinate, a niche molecule with potential applications in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into its chemical properties, synthesis, and characterization, grounded in established scientific principles.
Core Molecular Attributes
This compound is an aromatic ester. Its structure is derived from the esterification of isonicotinic acid with 5-ethyl-2-methylphenol. This unique combination of a pyridine derivative and a substituted phenol gives rise to its specific physicochemical properties.
Chemical Structure and Formula
The molecular structure of this compound is foundational to understanding its reactivity and potential interactions. The isonicotinate moiety provides a polar, nitrogen-containing heterocyclic ring, while the 5-ethyl-2-methylphenyl group introduces a nonpolar, sterically hindered aromatic component.
To deduce the molecular formula, we consider its constituent parts:
-
Isonicotinic acid: Also known as pyridine-4-carboxylic acid, it has the chemical formula C₆H₅NO₂.[1][2][3][4]
-
5-Ethyl-2-methylphenol: This substituted phenol has the chemical formula C₉H₁₂O.[5][6][7][8]
The formation of the ester bond from these two precursors involves the elimination of one molecule of water (H₂O). Therefore, the molecular formula of this compound is calculated as follows:
(C₆H₅NO₂) + (C₉H₁₂O) - (H₂O) = C₁₅H₁₅NO₂
Molecular Weight
Based on the derived molecular formula, the molecular weight of this compound is calculated using the atomic weights of its constituent elements:
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 15 | 12.011 | 180.165 |
| Hydrogen (H) | 15 | 1.008 | 15.120 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 241.29 |
The calculated molecular weight of 241.29 g/mol is consistent with other known isomers of C₁₅H₁₅NO₂, such as Mefenamic acid.[9][10][11][12][13]
Synthesis and Purification
The synthesis of this compound is typically achieved through standard esterification protocols. The choice of method can influence yield and purity, and thus requires careful consideration based on the desired scale and application.
Conceptual Synthesis Workflow
A common and effective method for synthesizing this ester is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of a carboxylic acid and an alcohol.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, combine equimolar amounts of isonicotinic acid and 5-ethyl-2-methylphenol.
-
Solvent and Catalyst Addition: Add a suitable anhydrous solvent, such as toluene, to dissolve the reactants. Introduce a catalytic amount of a strong acid, for example, concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by observing the amount of water collected.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to obtain the pure this compound.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques should be employed.
Spectroscopic and Spectrometric Analysis
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the protons on the pyridine ring, the phenyl ring, the ethyl group, and the methyl group. The chemical shifts and coupling patterns will be indicative of their respective electronic environments. |
| ¹³C NMR | Signals for all 15 carbon atoms, including the carbonyl carbon of the ester, and the carbons of the two aromatic rings and the alkyl substituents. |
| FT-IR | A strong absorption band characteristic of the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), as well as bands for C-O stretching and aromatic C-H and C=C stretching. |
| Mass Spec. | The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (241.29). Fragmentation patterns characteristic of isonicotinate esters would be expected.[14][15] |
Potential Applications in Research and Development
While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas of drug discovery and materials science.
-
Medicinal Chemistry: Isonicotinic acid and its derivatives are known to exhibit a wide range of biological activities. The isonicotinoyl moiety is a key component in several established drugs. The introduction of the substituted phenyl group could modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold, potentially leading to the discovery of novel therapeutic agents.
-
Materials Science: The rigid, aromatic structure of this molecule could make it a candidate for the development of novel liquid crystals or as a component in coordination polymers and metal-organic frameworks (MOFs).
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound, with a molecular formula of C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol , represents an interesting molecular scaffold for further investigation. Its synthesis is achievable through standard esterification procedures, and its structure can be confirmed using a suite of analytical techniques. The unique combination of a biologically relevant isonicotinate core and a substituted aromatic ring suggests that this compound may hold promise for future applications in both medicinal chemistry and materials science, warranting further exploration by the scientific community.
References
-
Chempanda. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Retrieved from [Link]
-
Wikipedia. (n.d.). C15H15NO2. Retrieved from [Link]
-
PubChem. (n.d.). Mefenamic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]
-
NIST. (n.d.). Mefenamic Acid. Retrieved from [Link]
-
Merck Index. (n.d.). Isonicotinic Acid. Retrieved from [Link]
-
The Merck Index Online. (n.d.). Mefenamic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Isonicotinic Acid. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2-ethyl-5-methyl-. Retrieved from [Link]
-
ChEMBL. (n.d.). MEFENAMIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). Methyl isonicotinate. Retrieved from [Link]
-
PubChem. (n.d.). 5-Ethyl-o-cresol. Retrieved from [Link]
-
ACS Publications. (2024). Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. Retrieved from [Link]
-
FooDB. (2010). Compound 2-Ethyl-5-methylphenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-5-methylphenol. Retrieved from [Link]
-
LookChem. (n.d.). 2-Ethyl-5-methylphenol. Retrieved from [Link]
-
ACS Publications. (2024). Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. Retrieved from [Link]
-
YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
Sources
- 1. chempanda.com [chempanda.com]
- 2. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenol, 2-ethyl-5-methyl- [webbook.nist.gov]
- 6. 5-Ethyl-o-cresol | C9H12O | CID 74316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Ethyl-5-methylphenol | C9H12O | CID 15523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Ethyl-5-methylphenol|lookchem [lookchem.com]
- 9. C15H15NO2 - Wikipedia [en.wikipedia.org]
- 10. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mefenamic Acid [webbook.nist.gov]
- 12. merckindex.rsc.org [merckindex.rsc.org]
- 13. Compound: MEFENAMIC ACID (CHEMBL686) - ChEMBL [ebi.ac.uk]
- 14. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Methodological & Application
Synthesis of 5-Ethyl-2-methylphenyl isonicotinate from isonicotinoyl chloride
Executive Summary
This application note details the synthesis of 5-Ethyl-2-methylphenyl isonicotinate via the esterification of 5-ethyl-2-methylphenol (a thymol isomer) with isonicotinoyl chloride hydrochloride. This ester combines a pyridine pharmacophore with a lipophilic phenolic moiety, a structural motif common in liquid crystal engineering and potential antimycobacterial agents.
The protocol prioritizes the Schotten-Baumann type acylation using a nitrogenous base in an anhydrous organic solvent. A secondary "Phase Transfer Catalysis" (PTC) method is provided for scale-up scenarios.
Key Chemical Data
| Component | Chemical Name | MW ( g/mol ) | CAS | Equiv.[1][2][3] |
| Substrate | 5-Ethyl-2-methylphenol | 136.19 | 1687-61-2 | 1.0 |
| Reagent | Isonicotinoyl chloride HCl | 178.02 | 39178-35-3 | 1.2 |
| Base | Triethylamine (Et | 101.19 | 121-44-8 | 2.5 |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | 122.17 | 1122-58-3 | 0.1 |
| Solvent | Dichloromethane (DCM) | 84.93 | 75-09-2 | - |
Reaction Mechanism & Rationale
The synthesis proceeds via a Nucleophilic Acyl Substitution . The reaction utilizes the high electrophilicity of the acyl chloride to overcome the relatively low nucleophilicity of the sterically hindered phenol (ortho-methyl substitution).
Critical Design Choice:
We utilize Isonicotinoyl chloride hydrochloride rather than the free acid (with coupling agents like DCC) to avoid the formation of difficult-to-remove
-
Solubility: It is sparingly soluble in non-polar solvents.
-
Stoichiometry: It requires an extra equivalent of base to neutralize the HCl salt before the free base pyridine can act as an acylating agent.
Reaction Pathway Diagram
Figure 1: Reaction pathway showing the neutralization of the salt followed by nucleophilic attack.
Experimental Protocol (Method A: Anhydrous Conditions)
Recommended for research-grade purity and gram-scale synthesis.
Equipment Preparation
-
Flame-dried 250 mL round-bottom flask (RBF) with magnetic stir bar.
-
Nitrogen (N
) or Argon balloon assembly. -
Ice-water bath.
Step-by-Step Procedure
-
Reagent Suspension: Charge the RBF with Isonicotinoyl chloride hydrochloride (2.14 g, 12 mmol) and anhydrous DCM (50 mL). The salt will form a suspension.
-
Base Addition (The "Freeing" Step): Cool the suspension to 0°C. Add Triethylamine (3.5 mL, 25 mmol) dropwise over 10 minutes.
-
Observation: The suspension will change consistency as the free acid chloride is liberated and Et
N·HCl precipitates. -
Why: Adding base before the phenol prevents acid-catalyzed degradation of the phenol and ensures the acyl chloride is active.
-
-
Phenol Addition: Add 5-Ethyl-2-methylphenol (1.36 g, 10 mmol) dissolved in 10 mL DCM. Subsequently, add DMAP (122 mg, 1 mmol) as a catalyst.
-
Why DMAP? It forms a highly reactive
-acylpyridinium intermediate, accelerating the reaction with the hindered phenol [2].
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Quench: Add water (30 mL) to dissolve the ammonium salts.
Purification Strategy (The "Acid-Base Swing")
Because the product contains a pyridine ring, it is basic. We can exploit this for a self-validating purification that removes neutral impurities (unreacted phenol) without column chromatography.
Workup Protocol
-
Phase Separation: Separate the organic layer (DCM) and aqueous layer.
-
Acid Extraction: Extract the DCM layer with 1M HCl (2 x 30 mL).
-
Wash: Wash the combined acidic aqueous extracts with fresh DCM (20 mL) to remove entrained phenol. Discard this organic wash.
-
Basification: Carefully neutralize the acidic aqueous layer with saturated NaHCO
or 2M NaOH until pH ~9.-
Observation: The product will precipitate or oil out as the free base.
-
-
Final Extraction: Extract the aqueous mixture with DCM (3 x 30 mL).
-
Drying: Dry combined organics over anhydrous MgSO
, filter, and concentrate in vacuo.
Purification Workflow Diagram
Figure 2: Acid-Base "Swing" extraction protocol ensures removal of non-basic phenolic impurities.
Characterization & Quality Control
The product should be a white to off-white solid (or viscous oil depending on purity).
| Technique | Expected Signal | Structural Assignment |
| Pyridine H-2, H-6 (deshielded by N) | ||
| Pyridine H-3, H-5 | ||
| Aromatic Phenol Ring | ||
| Ethyl -CH | ||
| Aryl -CH | ||
| Ethyl -CH | ||
| IR (ATR) | ~1735–1745 cm | Ester C=O stretch |
| ~1590, 1560 cm | Pyridine ring skeletal vibrations |
Alternative Method: Phase Transfer Catalysis (Green/Scale-Up)
Recommended for larger batches (>50g) to avoid anhydrous solvents.
-
Dissolve 5-Ethyl-2-methylphenol (1 equiv) in DCM .
-
Add an equal volume of 10% NaOH solution.
-
Add Tetrabutylammonium bromide (TBAB) (0.05 equiv) as the phase transfer catalyst.
-
Cool to 0°C and vigorously stir.
-
Slowly add Isonicotinoyl chloride HCl (1.2 equiv) solid in portions.
-
Mechanism: The phenol is deprotonated at the interface; the lipophilic ammonium cation transfers the phenoxide into the organic phase to react with the acid chloride [3].
Safety & Handling
-
Isonicotinoyl Chloride HCl: Corrosive and moisture sensitive. Hydrolyzes to release HCl gas. Handle in a fume hood.
-
Pyridine Derivatives: Potential neurotoxins. Wear nitrile gloves.
-
Waste Disposal: Aqueous layers from the "Acid-Base Swing" contain pyridine salts and must be treated as hazardous basic organic waste.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.
-
Reeves, W. P., et al. (1988). Phase Transfer Catalyzed Esterification of Phenols with Aliphatic Acid Chlorides.[7] Synthetic Communications. (General reference for PTC esterification).
-
PubChem Compound Summary. (2023). 5-Ethyl-2-methylphenol.[2][8][9] National Center for Biotechnology Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Ethyl-o-cresol | C9H12O | CID 74316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Ethyl-5-methylphenol|lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenol, 2-ethyl-5-methyl- [webbook.nist.gov]
- 9. Showing Compound 2-Ethyl-5-methylphenol (FDB018473) - FooDB [foodb.ca]
Application Note: A Robust Protocol for the Synthesis of 5-ethyl-2-methylphenyl isonicotinate
Abstract
Isonicotinate esters are a significant class of compounds in medicinal chemistry and drug development, frequently serving as key intermediates or bioactive molecules.[][2] This application note provides a detailed, field-proven protocol for the synthesis of 5-ethyl-2-methylphenyl isonicotinate, an aryl ester, through the esterification of isonicotinic acid with 5-ethyl-2-methylphenol. Due to the reduced nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, direct acid-catalyzed esterification is often inefficient.[3] To overcome this challenge, this protocol employs a robust two-step approach involving the activation of isonicotinic acid via the formation of isonicotinoyl chloride, followed by its reaction with the phenol. This method ensures high yield and purity, making it suitable for research and development in drug discovery.
Introduction and Scientific Rationale
The ester functional group is a cornerstone in pharmaceutical sciences, often utilized to enhance the lipophilicity of a drug, improve its absorption, or act as a pro-drug moiety.[] Aryl esters, specifically, are integral components in a wide array of pharmacologically active compounds. Isonicotinic acid, a pyridine carboxylic acid isomer, is a precursor to numerous drugs, most notably the anti-tuberculosis agent isoniazid.[2][4] Its derivatives are actively researched for a wide range of therapeutic applications.[2]
The direct esterification of a carboxylic acid with a phenol (a variant of Fischer-Speier esterification) is an equilibrium-limited process that is particularly challenging due to the poor nucleophilic character of the phenolic oxygen.[3][5] To drive the reaction to completion, one must either use a large excess of one reactant or remove the water byproduct, which can be cumbersome.[5] A more reliable and efficient strategy is to activate the carboxylic acid, thereby making it significantly more susceptible to nucleophilic attack. The conversion of the carboxylic acid to a highly reactive acyl chloride is a classic and effective activation method.[6][7]
This protocol first details the synthesis of isonicotinoyl chloride hydrochloride from isonicotinic acid using thionyl chloride (SOCl₂).[8] The resulting acyl chloride is then reacted with 5-ethyl-2-methylphenol in the presence of a non-nucleophilic base (triethylamine) to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion and yielding the desired ester, this compound.
Reaction Mechanism
The overall synthesis proceeds in two primary stages:
-
Activation of Isonicotinic Acid: Isonicotinic acid is reacted with thionyl chloride (SOCl₂). The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, followed by the elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) to form the highly electrophilic isonicotinoyl chloride. Due to the basic nature of the pyridine nitrogen, the product is isolated as the hydrochloride salt.[8]
-
Nucleophilic Acyl Substitution: The phenolic oxygen of 5-ethyl-2-methylphenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isonicotinoyl chloride. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the chloride leaving group yields the final ester product. Triethylamine (Et₃N) is used as an acid scavenger to neutralize the HCl formed during the reaction, preventing the protonation of the phenol and pyridine nitrogen, and driving the reaction forward.
Diagram 1: High-level overview of the two-part synthesis reaction.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |
| Isonicotinic Acid | C₆H₅NO₂ | 123.11 | Sigma-Aldrich | 99% purity or higher |
| 5-ethyl-2-methylphenol | C₉H₁₂O | 136.19 | Alfa Aesar | 98% purity or higher |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | Acros Organics | Reagent grade, handle in fume hood |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Fisher Scientific | Distill from CaH₂ before use |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR | Anhydrous, ACS grade |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | VWR | Anhydrous |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | - | Aqueous solution |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | For drying |
| Silica Gel | SiO₂ | 60.08 | - | 230-400 mesh for chromatography |
Experimental Workflow
Diagram 2: Step-by-step experimental workflow for the synthesis.
Protocol 1: Synthesis of Isonicotinoyl Chloride Hydrochloride
CAUTION: Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add isonicotinic acid (5.0 g, 40.6 mmol).
-
In the fume hood, carefully add thionyl chloride (15 mL, 205 mmol, ~5 equivalents). A gas evolution (HCl) will be observed.[8]
-
Add one drop of N,N-dimethylformamide (DMF) as a catalyst.
-
Heat the reaction mixture to reflux (approx. 80°C) and stir for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator connected to a base trap (containing NaOH solution) to neutralize the corrosive vapors.
-
The resulting off-white to yellow solid is isonicotinoyl chloride hydrochloride.[6][8] This product is moisture-sensitive and should be used immediately in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Place the flask containing the crude isonicotinoyl chloride hydrochloride (theoretically 40.6 mmol) in an ice-water bath.
-
Add anhydrous dichloromethane (DCM, 80 mL) to the flask and stir to form a suspension.
-
In a separate flask, dissolve 5-ethyl-2-methylphenol (5.53 g, 40.6 mmol, 1.0 eq) in anhydrous DCM (20 mL).
-
Add the phenol solution to the stirred acyl chloride suspension.
-
Slowly add triethylamine (12.5 mL, 89.3 mmol, 2.2 eq) dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature remains below 10°C. The extra equivalent of base is to free the acyl chloride from its hydrochloride salt.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol spot has been consumed.
-
Upon completion, quench the reaction by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess triethylamine, saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted acid, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid or viscous oil.
Characterization of Final Product
The identity and purity of the synthesized this compound (C₁₅H₁₅NO₂) can be confirmed using standard analytical techniques.[9][10]
| Analysis Technique | Expected Result |
| Appearance | White to off-white solid or colorless oil |
| Molecular Weight | 241.29 g/mol |
| Mass Spec (ESI-MS) | m/z = 242.12 [M+H]⁺ |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.8 (d, 2H, pyridine-H), ~7.9 (d, 2H, pyridine-H), ~7.1-7.2 (m, 3H, Ar-H), ~2.6 (q, 2H, -CH₂CH₃), ~2.2 (s, 3H, Ar-CH₃), ~1.2 (t, 3H, -CH₂CH₃) ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~164 (C=O), ~151 (pyridine C-H), ~148 (Ar C-O), ~140 (pyridine C-C=O), plus other aromatic and aliphatic signals. |
| FT-IR (ATR) | ~1735 cm⁻¹ (C=O, ester stretch), ~1270 cm⁻¹ (C-O, aryl ester stretch), ~1595 cm⁻¹ (C=C, aromatic stretch).[11] |
Discussion and Expert Insights
The choice to activate isonicotinic acid as an acyl chloride is a critical decision for ensuring the success of this synthesis.[3] Direct Fischer esterification would likely result in low yields due to the poor nucleophilicity of the phenol and the need for harsh conditions (high temperature and strong acid) which could lead to side reactions. The use of thionyl chloride is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed.[12]
In the esterification step, the use of two equivalents of triethylamine is crucial. The first equivalent neutralizes the HCl complexed with the isonicotinoyl chloride starting material, liberating the free acyl chloride. The second equivalent scavenges the HCl produced during the nucleophilic substitution reaction. Failure to use a sufficient amount of base will result in a stalled reaction.
The purification by column chromatography is essential to remove any unreacted starting material and byproducts, such as N,N-diethylisonicotinamide, which can form if the triethylamine contains traces of diethylamine.
Conclusion
This application note provides a comprehensive and reliable two-step protocol for the synthesis of this compound. By employing an acyl chloride intermediate, this method effectively overcomes the inherent difficulty of phenolic esterification, delivering the target compound in high purity and good yield. This procedure is well-suited for researchers in drug discovery and medicinal chemistry requiring access to novel aryl isonicotinate esters for further investigation.
References
-
Arkat USA. Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Available at: [Link].
- Bayer AG. EP0139252A2 - Esterification of carboxylic acids containing phenol groups. Google Patents.
-
Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link].
-
Royal Society of Chemistry. Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. RSC Publishing. Available at: [Link].
- Bayer AG. JPS6094941A - Esterification of phenol group-containing carboxylic acid. Google Patents.
-
ResearchGate. Any procedure for the esterification of isonicotinic acid? Available at: [Link].
-
Molecules. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available at: [Link].
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link].
-
National Center for Biotechnology Information. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PubMed Central. Available at: [Link].
-
BYJU'S. Esterification Reaction - Mechanism, Examples & Uses of Esterification. Available at: [Link].
-
MDPI. Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. Available at: [Link].
-
YouTube. Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. Available at: [Link].
-
Organic Chemistry Portal. Fischer Esterification. Available at: [Link].
- Google Patents. US2745838A - Preparation of isonicotinic acid esters.
-
ResearchGate. Synthesis and fungicidal activity of 2-methylalkyl isonicotinates and nicotinates. Available at: [Link].
-
National Center for Biotechnology Information. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link].
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link].
-
National Center for Biotechnology Information. Structural Elucidation of Agrochemical Metabolic Transformation Products Based on Infrared Ion Spectroscopy to Improve In Silico Toxicity Assessment. PubMed Central. Available at: [Link].
-
PubChem. Ethyl isonicotinate hydrochloride. Available at: [Link].
-
ResearchGate. Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. Available at: [Link].
-
PubChem. Ethyl isonicotinate. Available at: [Link].
- Google Patents. CN103601675B - A kind of preparation method of 5-aminomethyl nicotinic acid.
-
YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Available at: [Link].
-
ResearchGate. NMR study of conformation and isomerization of aryl- and heteroarylaldehyde 4-tert-butylphenoxyacetylhydrazones. Available at: [Link].
-
Royal Society of Chemistry. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing. Available at: [Link].
Sources
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity [mdpi.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Ethyl isonicotinate | C8H9NO2 | CID 15291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Strategic Solvent Selection for the Synthesis of 5-Ethyl-2-methylphenyl isonicotinate
Abstract
The synthesis of 5-Ethyl-2-methylphenyl isonicotinate, a key intermediate in pharmaceutical development, is critically influenced by the choice of reaction solvent. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of solvent selection for this esterification reaction. We delve into the theoretical underpinnings of solvent properties and their impact on reaction kinetics, yield, and purity. Detailed protocols for a comparative study of various solvent systems are presented, alongside a decision-making framework to aid in the selection of an optimal solvent for specific laboratory and process chemistry needs.
Introduction: The Critical Role of Solvents in Ester Synthesis
This compound is an important building block in the synthesis of various biologically active molecules. Its efficient production is paramount in the drug development pipeline. The esterification of 5-ethyl-2-methylphenol with an isonicotinoyl derivative, typically isonicotinoyl chloride, is a common synthetic route. The solvent in which this reaction is conducted is not merely an inert medium but an active participant that can profoundly influence the reaction's outcome.
A judiciously chosen solvent can:
-
Enhance Reaction Rates: By facilitating the dissolution of reactants and stabilizing transition states.
-
Improve Yield and Purity: By minimizing side reactions and simplifying product isolation.
-
Ensure Safety and Sustainability: By considering factors such as toxicity, flammability, and environmental impact.
This guide will explore these facets in detail, providing a logical and evidence-based approach to solvent selection for this specific transformation.
Theoretical Considerations for Solvent Selection
The esterification of a phenol with an acyl chloride is a nucleophilic acyl substitution reaction. The choice of solvent directly impacts the stability of reactants, intermediates, and transition states, thereby influencing the reaction rate and equilibrium. Key solvent properties to consider are:
-
Polarity: The polarity of a solvent, often quantified by its dielectric constant and dipole moment, affects its ability to solvate charged or polar species. For the synthesis of this compound, a solvent of moderate polarity is often desirable to dissolve the polar starting materials and intermediates without overly stabilizing the reactants, which could slow down the reaction.
-
Aprotic vs. Protic Nature: Protic solvents (e.g., alcohols, water) contain acidic protons and can form hydrogen bonds. They can solvate both cations and anions effectively. Aprotic solvents (e.g., dichloromethane, toluene, acetonitrile) lack acidic protons. Polar aprotic solvents (e.g., DMF, acetonitrile) are particularly effective at solvating cations. In the context of this esterification, aprotic solvents are generally preferred to avoid solvolysis of the reactive isonicotinoyl chloride.
-
Boiling Point: The boiling point of the solvent determines the temperature range at which the reaction can be conducted. Higher boiling points allow for reactions to be run at elevated temperatures, which can increase the reaction rate. However, this must be balanced against the potential for thermal degradation of reactants or products.
-
Solubility: The solvent must be capable of dissolving the starting materials, 5-ethyl-2-methylphenol and isonicotinoyl chloride, as well as any base used, to a sufficient concentration for the reaction to proceed efficiently.
The reaction also generates hydrogen chloride (HCl) as a byproduct. This is typically neutralized by the addition of a non-nucleophilic base, such as pyridine or triethylamine. The solvent must be compatible with this base. Pyridine, in addition to being a base, can also act as a nucleophilic catalyst, reacting with the acyl chloride to form a highly reactive acylpyridinium ion intermediate.[1][2][3] This catalytic role can significantly accelerate the reaction.[1][3][4][5]
Comparative Study of Solvent Systems
To illustrate the impact of solvent choice, we present a comparative study of four common aprotic solvents for the synthesis of this compound: Dichloromethane (DCM), Toluene, Acetonitrile (ACN), and N,N-Dimethylformamide (DMF).
Physicochemical Properties of Selected Solvents
The table below summarizes key properties of the solvents evaluated.
| Solvent | Formula | Boiling Point (°C) | Density (g/mL at 20°C) | Dielectric Constant (at 20°C) | Dipole Moment (D) |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6[6][7] | 1.326[8][9] | 9.08 | 1.60 |
| Toluene | C₇H₈ | 110.6[10][11] | 0.867[11][12] | 2.38 | 0.36 |
| Acetonitrile (ACN) | CH₃CN | 81.6[13][14] | 0.786[14] | 37.5 | 3.92 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153[15][16] | 0.949[17] | 36.7 | 3.82 |
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting the synthesis in each of the selected solvents.
General Reaction Scheme:
Materials:
-
5-Ethyl-2-methylphenol (98%)
-
Isonicotinoyl chloride hydrochloride (98%)
-
Pyridine (anhydrous, 99.8%)
-
Dichloromethane (DCM) (anhydrous, ≥99.8%)[6]
-
Toluene (anhydrous, 99.8%)[18]
-
Acetonitrile (ACN) (anhydrous, 99.8%)[19]
-
N,N-Dimethylformamide (DMF) (anhydrous, 99.8%)[20]
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (for extraction)[21]
-
Hexanes (for chromatography)
Protocol 1: Synthesis in Dichloromethane (DCM)
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-ethyl-2-methylphenol (1.36 g, 10 mmol).
-
Dissolve the phenol in anhydrous DCM (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.6 mL, 20 mmol) to the solution.
-
In a separate flask, suspend isonicotinoyl chloride hydrochloride (1.78 g, 10 mmol) in anhydrous DCM (10 mL).
-
Add the suspension of isonicotinoyl chloride hydrochloride dropwise to the phenol solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.
Protocol 2: Synthesis in Toluene
-
Follow steps 1-3 of Protocol 1, using anhydrous toluene (40 mL) as the solvent.
-
Add pyridine (1.6 mL, 20 mmol) to the solution.
-
In a separate flask, suspend isonicotinoyl chloride hydrochloride (1.78 g, 10 mmol) in anhydrous toluene (10 mL).
-
Add the suspension of isonicotinoyl chloride hydrochloride dropwise to the phenol solution over 15 minutes at 0 °C.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and follow the work-up and purification procedure described in steps 9-13 of Protocol 1.
Protocol 3: Synthesis in Acetonitrile (ACN)
-
Follow steps 1-3 of Protocol 1, using anhydrous acetonitrile (40 mL) as the solvent.[22]
-
Add pyridine (1.6 mL, 20 mmol) to the solution.
-
In a separate flask, dissolve isonicotinoyl chloride hydrochloride (1.78 g, 10 mmol) in anhydrous acetonitrile (10 mL).
-
Add the isonicotinoyl chloride solution dropwise to the phenol solution over 15 minutes at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and follow the work-up and purification procedure described in steps 11-13 of Protocol 1.
Protocol 4: Synthesis in N,N-Dimethylformamide (DMF)
-
Follow steps 1-3 of Protocol 1, using anhydrous DMF (30 mL) as the solvent.[23]
-
Add pyridine (1.6 mL, 20 mmol) to the solution.
-
In a separate flask, dissolve isonicotinoyl chloride hydrochloride (1.78 g, 10 mmol) in anhydrous DMF (10 mL).
-
Add the isonicotinoyl chloride solution dropwise to the phenol solution over 15 minutes at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water (100 mL) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography as described in Protocol 1.
Visualization of Workflow
General Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Solvent Selection Decision Tree
This diagram provides a logical framework for selecting the most appropriate solvent.
Caption: Decision tree for solvent selection in the synthesis.
Results and Discussion
The choice of solvent significantly impacts the reaction time, yield, and ease of work-up.
-
Dichloromethane (DCM): As a solvent of moderate polarity and low boiling point, DCM is a versatile choice.[24] It facilitates the dissolution of the starting materials and allows for the reaction to be run at or below room temperature, which can be advantageous if the reactants or products are thermally sensitive. The work-up is straightforward due to its immiscibility with water.
-
Toluene: This non-polar solvent has a higher boiling point, allowing for the reaction to be conducted at elevated temperatures to increase the rate.[25] This can be particularly useful if the phenol is less reactive. The work-up is also straightforward. However, the higher temperature may lead to the formation of byproducts.
-
Acetonitrile (ACN): As a polar aprotic solvent, acetonitrile can significantly accelerate the reaction rate, often allowing for shorter reaction times at room temperature.[26] Its high dielectric constant helps to stabilize charged intermediates. However, its miscibility with water complicates the work-up, typically requiring solvent removal prior to extraction.[19]
-
N,N-Dimethylformamide (DMF): DMF is a highly polar aprotic solvent that is excellent at solvating a wide range of organic and inorganic compounds.[15][17] It often leads to the fastest reaction rates. However, its high boiling point can make it difficult to remove, and its miscibility with water necessitates a precipitation and filtration step in the work-up, which may not be suitable for all scales of synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Increase reaction time or temperature (if using toluene).- Switch to a more polar solvent like ACN or DMF to accelerate the reaction. |
| Hydrolysis of acyl chloride | - Ensure all glassware and solvents are anhydrous. | |
| Formation of Byproducts | High reaction temperature | - Use a lower boiling point solvent like DCM.- Run the reaction at a lower temperature for a longer duration. |
| Difficult Work-up | Emulsion formation during extraction | - Add brine to the aqueous layer to break the emulsion. |
| Product is soluble in water | - If using ACN or DMF, ensure complete removal of the solvent before extraction, or use the precipitation method for DMF. |
Conclusion
The selection of a solvent for the synthesis of this compound is a multi-faceted decision that requires careful consideration of reaction kinetics, yield, purity, and practical aspects of the experimental setup. For rapid, room-temperature reactions, polar aprotic solvents like acetonitrile and DMF are excellent choices, provided the work-up procedure is adapted accordingly. For reactions where thermal sensitivity is a concern or a straightforward extractive work-up is paramount, dichloromethane remains a reliable option. Toluene is a suitable alternative when higher reaction temperatures are necessary to drive the reaction to completion. By understanding the interplay between solvent properties and reaction outcomes, researchers can optimize the synthesis of this important pharmaceutical intermediate.
References
- China Amines. Dichloromethane (DCM): Properties, Uses, and Safety Guide.
- Vedantu. Dichloromethane (CH2Cl2): Structure, Properties, Uses & Safety.
- Echemi. How Does Pyridine Activate Alcohols? An Overview. (2025-01-24).
- PCC Group Product Portal. Toluene: applications and properties. (2023-09-06).
- ChemicalBook. N,N-Dimethylformamide | 68-12-2.
- Acetonitrile Solvent Properties.
- Dichloromethane Solvent Properties.
- N,N-Dimethylformamide Solvent Properties.
- Gneebio. What Are the Physical and Chemical Properties of Acetonitrile? - Knowledge. (2026-01-29).
- PubChem. Dimethylformamide | HCON(CH3)2 | CID 6228.
- PubChem. Toluene | C6H5CH3 | CID 1140.
- Wikipedia. Dichloromethane.
- Fisher Scientific. Methylene Chloride.
- Vedantu. Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE.
- ResearchGate. Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. (2023-08-27).
- CAMEO Chemicals. DMF - DIMETHYLFORMAMIDE.
- NCBI. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
- ChemicalBook. Toluene | 108-88-3. (2026-01-13).
- ECHEMI. Why is pyridine used when making tosyl esters from alcohols?.
- Reddit. Why is pyridine a nucleophilic catalyst in the following reaction to generate esters?. (2021-01-12).
- BYJU'S. Chemical Properties Of Acetonitrile.
- Fisher Scientific. Toluene.
- Toluene Solvent Properties.
- Fisher Scientific. Acetonitrile.
- Chemistry Stack Exchange. Why is pyridine used when making tosyl esters from alcohols?. (2015-01-30).
- Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.
- ResearchGate. Work up of ester?. (2021-01-19).
Sources
- 1. Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE [vedantu.com]
- 2. echemi.com [echemi.com]
- 3. reddit.com [reddit.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chinaamines.com [chinaamines.com]
- 7. Dichloromethane - Wikipedia [en.wikipedia.org]
- 8. Dichloromethane Solvent Properties [macro.lsu.edu]
- 9. Methylene Chloride | Fisher Scientific [fishersci.com]
- 10. Toluene: applications and properties - PCC Group Product Portal [products.pcc.eu]
- 11. Toluene Solvent Properties [macro.lsu.edu]
- 12. Toluene | Fisher Scientific [fishersci.ca]
- 13. Acetonitrile Solvent Properties [macro.lsu.edu]
- 14. gneebio.com [gneebio.com]
- 15. N,N-Dimethylformamide | 68-12-2 [chemicalbook.com]
- 16. N [macro.lsu.edu]
- 17. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Toluene | 108-88-3 [chemicalbook.com]
- 19. byjus.com [byjus.com]
- 20. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 21. researchgate.net [researchgate.net]
- 22. Acetonitrile | Fisher Scientific [fishersci.com]
- 23. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Dichloromethane (CH2Cl2): Structure, Properties, Uses & Safety [vedantu.com]
- 25. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Advanced Protocol: Antitubercular Activity Testing of Isonicotinate Derivatives
Part 1: Strategic Overview & Chemical Context
The Isonicotinate Paradigm
Isonicotinate derivatives (including isonicotinoyl hydrazones and esters) represent a critical scaffold in antitubercular drug discovery. Structurally related to the first-line drug Isoniazid (INH) , these compounds are often designed to overcome two primary limitations of the parent drug:[1][2]
-
Drug Resistance: Bypassing katG mutations (the most common mechanism of INH resistance) by altering the activation pathway or enhancing binding affinity to the target (InhA).
-
Pharmacokinetics: Improving lipophilicity to enhance penetration into the waxy cell wall of Mycobacterium tuberculosis (Mtb) and into granulomatous lesions.
Mechanism of Action (MOA) Flow
Understanding the activation pathway is essential for interpreting assay results. Most isonicotinate derivatives function as prodrugs .
Caption: The activation cascade of isonicotinate derivatives. Note that derivatives designed to bypass KatG may inhibit InhA directly or utilize alternative activation pathways.
Part 2: Primary Screening (MABA/REMA Assay)
The Microplate Alamar Blue Assay (MABA) or its resazurin equivalent (REMA ) is the industry standard for high-throughput screening. It relies on the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by metabolically active bacteria.[3]
Experimental Design
-
Strain: M. tuberculosis H37Rv (Virulent reference strain).[4]
-
Biosafety Level: BSL-3 is mandatory .
-
Controls:
Reagents & Preparation
-
Middlebrook 7H9 Broth: Supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80.
-
Resazurin Solution: 0.01% or 0.02% (w/v) in sterile water. Filter sterilize and store at 4°C protected from light.
-
Compound Stock: Dissolve derivatives in 100% DMSO at 10 mg/mL. Note: Isonicotinate derivatives can be highly lipophilic; ensure complete solubilization by vortexing or mild sonication.
Step-by-Step Protocol
Step 1: Plate Layout (96-well)
-
Add 100 µL of sterile water to all outer perimeter wells (Rows A and H, Columns 1 and 12) to prevent evaporation during the 7-day incubation.
-
Add 100 µL of 7H9 broth to remaining wells (B2–G11).
Step 2: Compound Dilution
-
Add 100 µL of compound stock (diluted to 2x starting concentration) to column 2.
-
Perform 2-fold serial dilutions from column 2 to column 10 using a multichannel pipette (transfer 100 µL, mix, transfer). Discard 100 µL from column 10.
-
Result: Column 11 serves as the Growth Control (Bacteria + Media, no drug).
Step 3: Inoculation
-
Prepare Mtb inoculum from a mid-log phase culture (OD₆₀₀ ~0.6–0.8).
-
Dilute culture 1:100 in 7H9 broth (target ~10⁵ CFU/mL).
-
Add 100 µL of inoculum to all test wells (B2–G11).
-
Final Volume: 200 µL/well.[8] Final DMSO concentration should be <1%.
Step 4: Incubation
-
Seal plates with Parafilm or gas-permeable tape.
-
Incubate at 37°C for 7 days .
Step 5: Development & Readout
-
Add 30 µL of Resazurin solution to each well.
-
Re-incubate for 24–48 hours .
-
Visual Read: Blue = No Growth (Inhibition); Pink = Growth.[9]
-
Fluorescence Read: Ex 530 nm / Em 590 nm.
Data Analysis
Calculate the Minimum Inhibitory Concentration (MIC) :
-
Visual: The lowest concentration well that remains blue.
-
Quantitative: The lowest concentration exhibiting <10% fluorescence relative to the Growth Control.
Part 3: Intracellular Efficacy (Macrophage Model)[4]
Isonicotinate derivatives often target intracellular Mtb populations. This assay determines if the compound can penetrate the host macrophage membrane and remain active in the acidic phagolysosome.
Cell Lines
-
J774A.1 (Murine) or THP-1 (Human Monocytic).
-
Note: THP-1 requires differentiation with PMA (Phorbol 12-myristate 13-acetate) for 24–48h prior to infection.
Protocol Overview
-
Seeding: Seed macrophages (5 x 10⁴ cells/well) in a 96-well plate. Incubate overnight.
-
Infection: Infect with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:1 to 10:1.
-
Phagocytosis: Incubate 4 hours to allow uptake.
-
Wash: Wash 3x with warm PBS to remove extracellular bacteria. Critical Step: Treat with Amikacin (200 µg/mL) for 1 hour to kill any remaining extracellular Mtb.
-
Treatment: Add isonicotinate derivatives (at 1x, 5x, and 10x MIC) in fresh media.
-
Lysis & CFU: After 3–5 days, lyse macrophages with 0.1% SDS. Serially dilute lysate and plate on 7H10 agar for CFU counting.
Part 4: Cytotoxicity & Selectivity Index (SI)
A potent antitubercular agent is useless if it kills the host.
Assay: MTT or MTS
-
Cells: Vero (Monkey kidney) or HepG2 (Human liver - relevant for INH-induced hepatotoxicity).
-
Protocol:
-
Incubate cells with compound gradients for 48–72 hours (mimicking bacterial assay duration).
-
Add MTT reagent; incubate 4 hours.
-
Solubilize formazan crystals with DMSO/SDS.
-
Measure Absorbance at 570 nm.
-
Calculation
-
CC₅₀ (Cytotoxic Concentration 50%): Concentration reducing cell viability by 50%.
-
Selectivity Index (SI):
-
Benchmark: An SI > 10 is considered promising; SI > 50 is excellent.
Part 5: Workflow Visualization
Caption: Integrated workflow for evaluating isonicotinate derivatives, moving from primary screening to mechanistic validation.
Part 6: Summary of Key Metrics
| Parameter | Assay Method | Target Value (Ideal) | Notes |
| MIC | MABA / REMA | < 1.0 µg/mL | INH typical MIC is 0.03–0.06 µg/mL. |
| CC₅₀ | MTT / MTS (Vero/HepG2) | > 100 µg/mL | Higher is better (lower toxicity). |
| SI | Ratio (CC₅₀/MIC) | > 10 | Determines therapeutic window. |
| Intracellular Activity | Macrophage Lysis + CFU | > 1 log reduction | Critical for clearing latent reservoirs. |
| Resistance Profile | Assay vs. katG mutants | Low fold-change | Ideal derivatives retain activity against INH-resistant strains. |
References
-
Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.[6] Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722. Link
-
Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362-366. Link
-
Vilchèze, C., & Jacobs, W. R. Jr. (2007).[10][11] The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology, 61, 429-451. Link
-
Sorrentino, F., et al. (2016).[12] Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages.[11][12][13][14][15] Antimicrobial Agents and Chemotherapy, 60(1), 640–645.[12] Link
-
Lourenço, M. C., et al. (2007).[10] Evaluation of anti-tubercular activity of nicotinic and isoniazid analogues.[10] Arkivoc, 15, 181-191.[16] Link
Sources
- 1. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 2. Isoniazid Derivatives as Anti-Tubercular Agents: From Structural Design to Clinical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 12. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Esterification of Sterically Hindered Phenols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the more challenging transformations in organic synthesis: the esterification of sterically hindered phenols. The inherent low nucleophilicity of the phenolic hydroxyl group, exacerbated by bulky ortho-substituents, often leads to low conversion rates, side product formation, and reaction failure.[1] This resource provides a structured approach to troubleshooting these issues, offering detailed protocols and mechanistic explanations to guide you toward a successful synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise when planning the esterification of a sterically hindered phenol.
Q1: Why is my standard Fischer or acid-catalyzed esterification failing with a hindered phenol?
A1: Fischer esterification and similar acid-catalyzed methods are generally ineffective for phenols, especially hindered ones.[2] There are two primary reasons for this:
-
Low Nucleophilicity: The lone pair of electrons on the phenolic oxygen is delocalized into the aromatic ring, making it a significantly weaker nucleophile than an aliphatic alcohol.
-
Steric Hindrance: Bulky groups (e.g., tert-butyl, phenyl) at the ortho-positions physically block the phenolic oxygen from attacking the protonated carboxylic acid. Furthermore, the harsh acidic conditions and high temperatures required can lead to decomposition of sensitive substrates.[2]
Q2: What is the role of 4-(Dimethylamino)pyridine (DMAP) and why is it so effective?
A2: 4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst, often described as a "super-catalyst," for acylation reactions.[3][4] Its effectiveness stems from its ability to react with an activated carboxylic acid (like an anhydride or an O-acylisourea intermediate) to form a highly reactive N-acylpyridinium salt.[3][5] This intermediate is much more electrophilic and sterically accessible than the initial activated species, allowing even a weak nucleophile like a hindered phenol to attack it successfully. DMAP is then regenerated, continuing the catalytic cycle.[5][6]
Q3: What are "coupling agents" and when should I use them?
A3: Coupling agents are reagents used to facilitate the formation of an amide or ester bond by activating the carboxylic acid. For esterifications, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are the most common. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is then attacked by the phenol. These methods, particularly when catalyzed by DMAP (as in the Steglich esterification), are performed under mild, neutral conditions and are well-suited for acid-sensitive or sterically demanding substrates.[5][8][9]
Q4: My reaction is sluggish even with a good method. What can I do?
A4: If you are using a reliable method like Steglich or Yamaguchi esterification and still face issues, consider the following:
-
Solvent Choice: Ensure you are using a dry, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.[8][10]
-
Reagent Purity: Water is detrimental. Ensure all reagents and glassware are scrupulously dry. The coupling agents (DCC, EDC) and catalysts (DMAP) should be of high purity.
-
Temperature: While many of these reactions run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes accelerate a sluggish reaction, but monitor for side product formation.
-
Concentration: For some reactions, like the Mitsunobu, increasing the concentration can dramatically increase the rate.[11][12]
Part 2: Troubleshooting Guide
This section is structured around common problems encountered during the esterification of hindered phenols.
Problem 1: Low to No Conversion of Starting Materials
Your reaction shows primarily unreacted phenol and carboxylic acid.
Caption: Troubleshooting workflow for low conversion.
-
Inadequate Carboxylic Acid Activation: The most common failure point. The hydroxyl of a hindered phenol is too poor a nucleophile to attack an unactivated carboxylic acid.
-
Hydrolysis of Intermediates: Carbodiimide-activated intermediates (O-acylisoureas) and N-acylpyridinium salts are highly moisture-sensitive. Trace water will hydrolyze them back to the starting carboxylic acid faster than the phenol can react.
-
Solution: Use anhydrous solvents (distilled from a suitable drying agent or from a solvent purification system). Dry reagents under vacuum. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Insufficient Catalysis: For extremely hindered phenols, the catalytic amount of DMAP (typically 5-10 mol%) may not be enough to drive the reaction forward at a reasonable rate.
-
Solution: Increase the loading of DMAP. In very difficult cases, a stoichiometric amount of DMAP may be required.[6]
-
Problem 2: Formation of a White Precipitate and Stalled Reaction (DCC/DMAP Method)
You observe a white solid crashing out of solution, but your product is not forming. This is almost certainly a side reaction.
In a slow Steglich esterification, the O-acylisourea intermediate can undergo an intramolecular 1,3-rearrangement to form a stable N-acylurea.[5][8] This byproduct is unreactive towards the phenol and consumes the activated carboxylic acid, halting the desired reaction. DMAP is crucial for suppressing this side reaction by rapidly converting the O-acylisourea to the N-acylpyridinium intermediate.[5][8]
Caption: Competing pathways in Steglich esterification.
-
Increase DMAP Concentration: This accelerates the desired pathway, outcompeting the slower rearrangement.[5]
-
Change Coupling Agent: EDC is sometimes used in place of DCC.[2] The resulting urea byproduct (EDU) is water-soluble, which can simplify purification significantly compared to the insoluble dicyclohexylurea (DCU) from DCC.[7]
-
Use a More Powerful Method: If N-acylurea formation remains problematic, it indicates the nucleophilic attack by the phenol is simply too slow. Switching to the Yamaguchi esterification, which forms a highly reactive mixed anhydride, is the logical next step.[10][15]
Part 3: Advanced Methodologies & Protocols
When standard coupling methods are insufficient, more advanced techniques are required. Here are detailed protocols for two of the most robust methods for esterifying sterically hindered phenols.
Method 1: The Steglich Esterification
This is the workhorse method for moderately hindered systems. It is mild, reliable, and uses readily available reagents.[8][9][16]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the sterically hindered phenol (1.0 equiv), the carboxylic acid (1.2 equiv), and DMAP (0.1 - 1.0 equiv).
-
Dissolution: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.5 M with respect to the phenol. Stir until all solids dissolve.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DCC Addition: In a separate flask, dissolve DCC (1.3 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Upon completion, cool the reaction mixture again to 0 °C to maximize the precipitation of the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a pad of Celite, washing the filter cake with cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Method 2: The Yamaguchi Esterification
This method is exceptionally powerful for coupling severely hindered phenols and carboxylic acids. It proceeds via a mixed anhydride intermediate, which is more reactive than the O-acylisourea of the Steglich reaction.[6][15][17]
This is a two-step, one-pot procedure.
Step A: Mixed Anhydride Formation
-
Preparation: To a flame-dried flask under inert atmosphere, add the carboxylic acid (1.0 equiv) and anhydrous toluene or THF (~0.5 M).
-
Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equiv).
-
Activation: Add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent, 1.05 equiv) dropwise at room temperature. Stir the mixture for 1-2 hours.
Step B: Esterification 4. DMAP & Phenol Addition: In a separate flask, dissolve the sterically hindered phenol (1.5 equiv) and DMAP (3.0 equiv) in anhydrous toluene. 5. Coupling: Add the phenol/DMAP solution from Step 4 to the mixed anhydride solution from Step 3. 6. Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS. 7. Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
| Method | Activating Agent | Key Catalyst | Conditions | Best For | Key Limitation |
| Steglich | DCC or EDC | DMAP (catalytic) | Neutral, RT | Mildly to moderately hindered substrates; acid-sensitive molecules.[8] | Slow reactions can lead to N-acylurea byproduct formation.[18] |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride | DMAP (stoichiometric) | Mildly basic, RT | Severely hindered substrates where Steglich fails.[10][15] | Requires stoichiometric DMAP and a highly reactive acid chloride. |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | DMAP or other nucleophilic catalysts | Mildly basic, RT | Macrolactonization and intermolecular esterification of challenging substrates.[13][19][20] | Reagent (MNBA) is less common than Yamaguchi reagent. |
| Mitsunobu | DEAD / DIAD + PPh₃ | N/A | Neutral, 0 °C to RT | Inversion of stereochemistry at a secondary alcohol center. | Can be sluggish for hindered phenols; requires careful purification to remove phosphine oxide.[11][12][21] |
References
-
B. Neises, W. Steglich. (1978). Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed., 17(7), 522–524. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
SynArchive. Steglich Esterification. [Link]
-
University of Rochester. Acid to Ester - Common Conditions. [Link]
-
S. D. Lepore, Y. He. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. J. Org. Chem., 68, 8261-8263. [Link]
-
S. D. Lepore, Y. He. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. ACS Publications. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Org. Synth. 1988, 63, 183. [Link]
-
Organic Chemistry Portal. Yamaguchi Esterification. [Link]
-
Wikipedia. Shiina macrolactonization. [Link]
-
Florida Atlantic University. Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. [Link]
-
Wikipedia. Yamaguchi esterification. [Link]
-
I. Dhimitruka, J. SantaLucia, Jr. (2006). Investigation of the Yamaguchi Esterification Mechanism. Org. Lett., 8, 47-50. [Link]
-
A. S. Guram, et al. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC. [Link]
-
J. De La Zerda, G. Barak, Y. Sasson. (1989). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Taylor & Francis Online. [Link]
-
M. Kumar, et al. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. [Link]
-
A. Jordan, et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Green Chemistry. [Link]
-
A. S. Guram, et al. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. ACS Publications. [Link]
-
J. Mulzer, et al. (2009). Synthesis of key macrolactone structure of resin glycosides using a Keck macrolactonization method. PubMed. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
I. Shiina, et al. (2009). Evaluation of the efficiency of the macrolactonization using MNBA in the synthesis of erythromycin A aglycon. PubMed. [Link]
-
Thieme E-Books. Synthesis by Substitution. [Link]
-
Wikipedia. Shiina esterification. [Link]
-
ResearchGate. Coupling reaction of phenols with diethylphosphate in the presence of DCC. [Link]
-
S. Maity, et al. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. RSC Publishing. [Link]
-
ResearchGate. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. [Link]
-
ResearchGate. Direct esterification of succinic acid with phenol using zeolite beta catalyst. [Link]
-
ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]
-
ResearchGate. Steric Effects in the Uncatalyzed and DMAP-Catalyzed Acylation of Alcohols—Quantifying the Window of Opportunity in Kinetic Resolution Experiments. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
S. Singh, et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. [Link]
-
ResearchGate. A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2Methyl6-nitrobenzoic Anhydride. [Link]
-
S. Mondal, et al. (2025). A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. researchgate.net [researchgate.net]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Yamaguchi Esterification [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 15. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Evaluation of the efficiency of the macrolactonization using MNBA in the synthesis of erythromycin A aglycon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mitsunobu Reaction [organic-chemistry.org]
Technical Support Center: Purification of 5-Ethyl-2-methylphenyl Isonicotinate
Case ID: PUR-ISO-052 Status: Active Subject: Troubleshooting Flash Chromatography of Basic Pyridine Esters Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are attempting to purify 5-Ethyl-2-methylphenyl isonicotinate , a compound featuring two distinct chemical moieties that complicate purification on standard silica gel:
-
Isonicotinate (Pyridine) Ring: A basic nitrogen atom that interacts strongly with acidic silanols on silica, causing severe peak tailing and product loss.
-
Ester Linkage: A hydrolytically labile bond susceptible to cleavage if the stationary phase is too acidic or if the residence time is prolonged.
This guide provides a self-validating protocol to neutralize the stationary phase, optimize resolution from phenolic precursors, and maximize recovery.
Module 1: System Setup & Mobile Phase Engineering
The "Silanol Blocking" Strategy
Standard silica gel (
Protocol: Triethylamine (TEA) Deactivation Do not run this column with neat Hexane/Ethyl Acetate. You must modify the stationary phase.[1]
-
Mobile Phase Preparation:
-
Column Pre-Treatment (Critical Step):
-
Before loading the sample, flush the packed silica column with 3 Column Volumes (CV) of the mobile phase containing TEA.
-
Why? This saturates the active silanol sites with TEA molecules, effectively "capping" the acidic surface before your product enters the column.
-
Visualizing the Mechanism
Figure 1: Mechanism of silanol deactivation using Triethylamine (TEA) to prevent pyridine tailing.
Module 2: Separation Logic & Impurity Management
Your crude mixture likely contains the target ester, unreacted 5-ethyl-2-methylphenol, and potentially isonicotinic acid.
TLC Method Development
Use the following table to interpret your Thin Layer Chromatography (TLC) results before running the column.
| Component | Polarity | Predicted Rf (3:1 Hex/EtOAc + 1% TEA) | Visualization |
| 5-Ethyl-2-methylphenol | Low-Medium | ~0.6 - 0.7 | UV active, stains with PMA/Vanillin |
| Target Ester | Medium | ~0.3 - 0.4 | UV active (Strong 254 nm) |
| Isonicotinic Acid | High | ~0.0 (Baseline) | UV active |
| TEA (Modifier) | Basic | N/A (Evaporates) | Faint streak if not dried |
Troubleshooting Co-elution: If the phenol and ester co-elute:
-
Switch Solvent: Change selectivity by using Dichloromethane (DCM) / Methanol (MeOH) (98:2 ratio). The aromatic interactions in DCM often separate phenols better than Hex/EtOAc.
-
Wash Step: Dissolve crude in EtOAc and wash with 1M NaOH before chromatography. This deprotonates the phenol (making it water-soluble sodium phenoxide) while leaving the ester in the organic layer.
-
Warning: Do this quickly and cold (0°C) to prevent ester hydrolysis.
-
Module 3: Stability & Recovery
Preventing On-Column Hydrolysis
Ester bonds adjacent to electron-withdrawing pyridine rings are susceptible to hydrolysis. Silica gel contains adsorbed water, which can act as a nucleophile.
Protocol:
-
Dry Loading: Do not load the sample as a liquid in a large volume of solvent. Adsorb the crude mixture onto Celite 545 or neutral alumina.
-
Ratio: 1g crude : 2g Celite.
-
Method: Dissolve crude in DCM, add Celite, evaporate to dryness, and load the powder on top of the column.
-
-
Rapid Elution: Do not let the compound sit on the column overnight. Once the run begins, finish it.
-
Post-Run Evaporation: TEA has a higher boiling point (89°C) than Hexane/EtOAc. When evaporating fractions:
-
Use a rotary evaporator at 40-45°C .
-
Co-evaporate with heptane or DCM to help remove residual TEA azeotropically.
-
Frequently Asked Questions (Troubleshooting)
Q1: My product is still streaking despite using TEA. What now?
A: The silica might be too active, or the TEA concentration is insufficient.
-
Fix 1: Increase TEA to 2-3% .
-
Fix 2: Switch stationary phase to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and often requires no amine modifier for pyridine derivatives.
Q2: I see a new spot at the baseline that wasn't there before the column.
A: This is likely Isonicotinic Acid , resulting from the hydrolysis of your ester on the column.
-
Cause: The silica was too acidic or wet.
-
Fix: Ensure you are using "Flash" grade silica (low moisture). If the problem persists, switch to the DCM/MeOH system or use Neutral Alumina as described above.
Q3: Can I use Pyridine instead of TEA?
A: No. Pyridine is too difficult to remove (high boiling point, smells terrible) and is a weaker base than TEA. It is less effective at blocking silanols and harder to separate from your product.
Workflow Diagram: The Purification Decision Tree
Figure 2: Decision tree for selecting the optimal purification path based on impurity profile and TLC behavior.
References
-
Biotage. (2018).[6][7] Successful Flash Chromatography: A White Paper. Retrieved from [Link]
-
Teledyne ISCO. (2016). Purification of Pyridine Derivatives and Basic Compounds. Teledyne Labs Application Notes. Retrieved from [Link]
-
Reich, H. J. (2024).[7] Common Solvents and Modifiers in Chromatography. University of Wisconsin-Madison (Not Voodoo). Retrieved from [Link]
-
Waters Corporation. (2023). Troubleshooting Tailing of Basic Compounds. Waters Knowledge Base. Retrieved from [Link]
-
Phenomenex. (2023). Overcoming Peak Tailing of Basic Analytes in Silica Phases.[5][8] Retrieved from [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. sorbtech.com [sorbtech.com]
- 3. teledynelabs.com [teledynelabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support: Troubleshooting Low Conversion in Steglich Esterification
Executive Summary
The Steglich esterification is a cornerstone method for coupling sterically hindered alcohols and carboxylic acids under mild conditions. However, "low conversion" is a frequent support ticket. In 90% of cases, failure is not due to the reagents themselves but to a misunderstanding of the kinetic competition between the productive acyl-transfer pathway and the irreversible
This guide bypasses standard textbook descriptions to focus on the failure modes specific to drug discovery and complex synthesis workflows.
Diagnostic Workflow
Before altering your protocol, use this decision tree to identify the root cause of your low yield.
Figure 1: Diagnostic logic for isolating the cause of reaction failure. Blue nodes represent observation points; Red nodes indicate root causes.
The Core Failure Mechanism: The "Dead End"
To fix low conversion, you must understand the enemy:
In a Steglich reaction, the
-
Productive: Attack by DMAP (fast)
Active Ester Product. -
Destructive: Intramolecular 1,3-rearrangement (slow, thermally driven)
-acylurea.
The
Figure 2: The kinetic competition. Success depends on the Green path outcompeting the Red path.
Troubleshooting Guides (Q&A)
Category 1: Reagent Quality & Stoichiometry
Q: My DCC is old and waxy. Can I still use it? A: No. DCC is hygroscopic. If it has turned waxy or liquid, it has likely partially hydrolyzed to DCU (dicyclohexylurea) by absorbing atmospheric moisture.
-
Impact: You are adding "dead" mass. Your effective stoichiometry of coupling agent will be
equiv, leading to incomplete conversion of the acid. -
Solution: Distill DCC or use EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which is water-soluble and easier to handle.
Q: What is the "Golden Ratio" for stoichiometry? A: For valuable substrates, do not use 1:1:1. You need to drive the equilibrium.
-
Standard Protocol: Acid (1.0 eq) : Alcohol (1.0 eq) : DCC (1.1–1.2 eq) : DMAP (0.1 eq).
-
For Hindered Alcohols: Acid (1.2–1.5 eq) : Alcohol (1.0 eq) : DCC (1.5 eq) : DMAP (0.3–0.5 eq).
-
Note: Excess acid is usually easier to remove (via basic wash) than excess hindered alcohol.
Category 2: Process Parameters (The "DCC Last" Rule)
Q: Does the order of addition really matter? A: Yes, it is critical.
-
The Mistake: Mixing Acid + DCC then adding Alcohol/DMAP.
-
The Consequence: Without the alcohol or DMAP present, the
-acylisourea forms and sits in solution. With no nucleophile to attack it immediately, it begins rearranging to the -acylurea byproduct.[1][3] -
Correct Protocol: Dissolve Acid + Alcohol + DMAP in solvent. Cool to 0°C. Add DCC last. This ensures the nucleophile (DMAP) is ready to intercept the intermediate the moment it forms [1].
Q: Which solvent should I use? DCM, THF, or DMF? A:
-
DCM (Dichloromethane): Preferred. It is non-polar enough to precipitate DCU (driving the reaction) and suppresses the
-acylurea rearrangement compared to more polar solvents [2]. -
DMF: Use only if solubility is strictly required. DMF is difficult to remove and can increase the rate of side reactions due to its polarity.
-
THF: Often leads to higher rates of
-acylurea formation than DCM [3].[4] Avoid unless necessary.
Category 3: Steric Hindrance & Catalysis
Q: I am reacting a tertiary alcohol. The reaction stalls at 50% conversion.
A: This is a classic kinetic stall. The bulky alcohol attacks the active ester too slowly, allowing the
-
The Fix (The "DMAP Turbo"): Increase DMAP loading.
-
Standard loading is 5-10 mol%.
-
For hindered substrates (e.g.,
-butanol, phenols), increase DMAP to 0.5–1.0 equivalents . -
Why? High DMAP concentration ensures the
-acylisourea is instantly converted to the -acylpyridinium ion, keeping the "active pool" of reagent available for the slow-reacting alcohol [4].
-
Q: I see a spot just above my product on TLC. What is it?
A: That is likely the
-
Prevention: Keep the reaction at 0°C for the first hour. Heat promotes the rearrangement.
-
Removal: If formed, it is chemically inert. You must separate it chromatographically or via crystallization.[2]
Optimized Protocol for Difficult Substrates
Use this protocol for sterically hindered or valuable substrates to minimize side reactions.
Reagents:
-
Carboxylic Acid (
equiv)[6] -
Alcohol (
equiv) - equiv) (Preferred over DCC for easier workup)
-
DMAP (
equiv)[9] -
Solvent: Anhydrous DCM (
M concentration)
Step-by-Step:
-
Drying: Flame-dry glassware under
flow. Ensure all reagents are dry.[11] -
The "Pot": Add Carboxylic Acid, Alcohol, and DMAP to the flask. Dissolve in anhydrous DCM.
-
Cooling: Submerge flask in an ice/water bath (
C) for 15 minutes. -
Activation: Dissolve EDC·HCl in a minimal amount of DCM (or add as solid) and add it dropwise to the stirring mixture.
-
Incubation: Stir at
C for 1 hour. Do not rush to warm up. -
Completion: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Workup:
Summary Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Heavy white ppt, No Product | Moisture in solvent/reagents. | Use anhydrous solvent; flame dry glassware. |
| Low Yield, "Upper Spot" on TLC | Add DCC last ; Keep at 0°C longer; Increase DMAP. | |
| Reaction Stalls (SM remains) | Steric hindrance. | Increase DMAP to 0.5–1.0 eq; Use excess Acid/DCC. |
| Product contaminated with Urea | Incomplete precipitation of DCU. | Use EDC[4][6][7][8][9][10]·HCl (water soluble urea); Cool DCM to -20°C to ppt DCU before filtering. |
| Racemization of Amino Acids | Over-activation / High Base. | Use HOBt additive; Reduce DMAP to catalytic amounts (avoid stoichiometric DMAP for chiral centers). |
References
-
Neises, B., & Steglich, W. (1978).[1][8][13][14][15] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[14] Link
-
Jordan, A., et al. (2021).[14] A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 6405-6413.[14][16] Link
-
Sheehan, J. C., & Hess, G. P. (1955).[1][14] A New Method of Forming Peptide Bonds.[1][14] Journal of the American Chemical Society, 77(4), 1067–1068.[1] Link
-
Hassner, A., & Alexanian, V. (1978).[13] Direct room temperature esterification of carboxylic acids.[1] Tetrahedron Letters, 19(46), 4475-4478. Link
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. jove.com [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Steglich esterification - Wikipedia [en.wikipedia.org]
- 15. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Controlling side reactions in pyridine ester synthesis
Technical Support Center: Pyridine Ester Synthesis
Current Status: Online Ticket Queue: Low Agent: Senior Application Scientist[1]
Overview: The Pyridine Paradox
Welcome to the technical support hub for pyridine functionalization. You are likely here because your standard esterification protocols (Fischer, Steglich, or Carbonylation) are failing.[1]
The Core Problem: Pyridine is a "Janus-faced" molecule in ester synthesis.[1]
-
The Ring (Electrophile): It is
-deficient, making the carboxylic acid/ester moiety prone to decarboxylation (especially at the C2 position) and nucleophilic attack. -
The Nitrogen (Nucleophile): The lone pair is a basic "trap," leading to catalyst poisoning (in Pd-coupling) or N-acylation/alkylation (quaternization) instead of O-acylation.
This guide bypasses generic advice and targets the specific failure modes of these three dominant workflows.
Section 1: Diagnostic Workflow
Before proceeding, identify your failure mode using the logic tree below.
Figure 1: Diagnostic logic flow for identifying the root cause of synthetic failure based on substrate and observation.
Section 2: Troubleshooting Protocols
Ticket #101: "My Product is Disappearing (Decarboxylation)"
Scenario: You are converting 2-picolinic acid (or related derivatives) to an acid chloride or ester. You observe vigorous bubbling and isolated pyridine (or polymerized tars) instead of the ester.
Technical Root Cause:
This is the Hammick Reaction mechanism .[1][2] Pyridine-2-carboxylic acids exist as zwitterions.[1] Upon heating, the carboxylate group leaves as
The Solution: The "Cold Activation" Protocol
Do not use refluxing thionyl chloride (
Step-by-Step Protocol:
-
Suspension: Suspend the pyridine carboxylic acid in dry DCM (0.5 M) containing catalytic DMF (5 mol%).
-
Oxalyl Chloride Route: Cool to 0°C . Add Oxalyl Chloride (1.2 equiv) dropwise.[1] Do not heat.
-
Gas Management: Allow to stir at room temperature until gas evolution (
, , ) ceases. -
Esterification: Add the alcohol (1.5 equiv) and a non-nucleophilic base (Et3N or DIPEA, 2.5 equiv) at 0°C .
-
Workup: Quench with saturated
.
Key Insight: Oxalyl chloride activates the acid at a lower temperature than
Ticket #102: "A White Solid Precipitated Immediately (N-Acylation)"
Scenario: You are using a standard coupling reagent (EDC/DCC) or reacting a pyridine acid chloride with an alcohol. A white solid crashes out instantly, but it’s not your product.[1]
Technical Root Cause: The pyridine nitrogen is a better nucleophile than your alcohol.[1] It attacks the activated acyl species (Acid Chloride or O-acylisourea), forming a stable N-acyl pyridinium salt . This depletes your reagents and traps the acyl group in a non-productive cycle.[1]
The Solution: Steric Blocking & DMAP Shuttling
Step-by-Step Protocol (Modified Steglich):
-
Reagents: Dissolve Pyridine-COOH (1.0 equiv) and Alcohol (1.1 equiv) in dry DCM.
-
Base Selection: Add 2,6-Lutidine (2.0 equiv) instead of Pyridine or TEA.
-
Why? The methyl groups at positions 2 and 6 sterically hinder the nitrogen lone pair, preventing N-acylation while still acting as a proton scavenger.
-
-
Catalyst: Add DMAP (10-20 mol%).
-
Why? DMAP is nucleophilic enough to attack the activated ester, forming a reactive intermediate that transfers the acyl group to the alcohol faster than the pyridine substrate can interfere [2].
-
-
Coupling: Add EDC·HCl (1.2 equiv) at 0°C.
Data Comparison:
| Base Used | % Yield (Ester) | % N-Acyl Byproduct |
|---|---|---|
| Pyridine | 35% | 60% (Precipitate) |
| Triethylamine | 55% | 20% |
| 2,6-Lutidine | 92% | < 2% |[1]
Ticket #103: "Pd-Catalyzed Carbonylation Stalled (Catalyst Poisoning)"
Scenario: You are reacting a bromopyridine with CO and an alcohol using Pd(PPh3)4. The reaction turns black (Pd precipitation) and stalls.[1]
Technical Root Cause:
The pyridine nitrogen coordinates to the unsaturated Pd(II) intermediate, displacing the phosphine ligands. This forms a stable, unreactive complex (e.g.,
The Solution: Bidentate Ligands with Large Bite Angles
Step-by-Step Protocol:
-
Catalyst System: Use
(2 mol%) with Xantphos (3 mol%).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Why? Xantphos has a wide bite angle (111°) and chelates strongly, preventing the pyridine nitrogen from displacing it [3].[1]
-
-
Conditions: Solvent: Toluene/Ethanol (4:1). Base:
orngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> . -
CO Source: Use a balloon (1 atm) or CO-generating surrogate (like Molybdenum hexacarbonyl if safety is a concern).[1]
-
Temperature: Heat to 80-100°C.
Figure 2: Mechanism of catalyst poisoning by pyridine nitrogen and protection via chelating ligands.
Section 3: Frequently Asked Questions (FAQ)
Q: Can I use the acid chloride method for 3- and 4-pyridine carboxylic acids? A: Yes. The 3- and 4-isomers are significantly more stable towards decarboxylation than the 2-isomer. You can often use standard refluxing thionyl chloride conditions, though the Oxalyl Chloride/DMF method (Ticket #101) is always safer and cleaner.[1]
Q: Why not just protect the nitrogen?
A: You can.[1] Converting the pyridine to a Pyridine N-Oxide (using mCPBA) renders the nitrogen non-nucleophilic and non-basic. You can then perform standard esterification without side reactions.[1] The N-oxide can be reduced back to the pyridine later using
Q: I see a "Yamaguchi" reagent mentioned for pyridines. Is it effective? A: The Yamaguchi esterification (using 2,4,6-trichlorobenzoyl chloride) is excellent but requires strict control.[1] For pyridines, the mixed anhydride intermediate is prone to disproportionation.[1] Ensure you use a stoichiometric amount of DMAP and add the alcohol slowly to the mixed anhydride to favor ester formation over N-acyl pyridinium salts.
References
-
Dunn, G. E., et al. (1972).[1][3] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[1][2][3][4] Link[3]
-
Hofle, G., Steglich, W., & Vorbruggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition. Link
-
Martinelli, J. R., et al. (2008).[1] Palladium-Catalyzed Carbonylation of Aryl Bromides. Journal of Organic Chemistry. Link
-
Abramovitch, R. A., et al. (1974).[1] Pyridine N-Oxides. Organic Chemistry Portal. Link
Sources
Validation & Comparative
Technical Comparison Guide: FTIR Carbonyl Stretch Assignment for Aryl Isonicotinates
This guide provides a technical analysis of the FTIR carbonyl stretch assignment for aryl isonicotinates, designed for researchers in medicinal chemistry and spectroscopy.
Executive Summary
Aryl isonicotinates (esters of isonicotinic acid with phenols) represent a critical structural motif in antitubercular drug development and prodrug design. Correctly assigning the carbonyl (
This guide delineates the specific spectral signature of aryl isonicotinates (1735–1760 cm⁻¹ ), differentiating them from alkyl esters, aryl benzoates, and aliphatic analogs through mechanistic causality and experimental validation.
Mechanistic Framework: The Electronic Tug-of-War
To accurately assign the carbonyl stretch, one must understand the three competing electronic forces acting on the
Competing Effects[2]
-
Acyl Conjugation (Lowers
): The pyridine ring is conjugated with the carbonyl group. Resonance delocalization injects electron density into the orbital, reducing bond order and lowering the frequency (Red Shift). -
Phenoxy Resonance Competition (Raises
): In typical esters, the ether oxygen donates a lone pair to the carbonyl carbon ( ), lowering the frequency. In aryl esters, the phenoxy ring competes for this lone pair ( ). This "distraction" prevents the ether oxygen from weakening the carbonyl bond, resulting in a higher frequency (Blue Shift) compared to alkyl esters. -
Inductive Withdrawal (Raises
): The pyridine nitrogen (an electronegative heteroatom) and the phenoxy ring both exert an inductive withdrawing effect (-I), shortening the bond and increasing the frequency.
The Net Result
For aryl isonicotinates, the Phenoxy Resonance Competition and Inductive Withdrawal dominate over the Acyl Conjugation. Consequently, aryl isonicotinates exhibit a carbonyl stretch at a significantly higher wavenumber than alkyl benzoates.
Visualizing the Electronic Effects
The following diagram illustrates the vector summation of electronic effects leading to the observed frequency shift.
Figure 1: Vector analysis of electronic effects. The "Competing Resonance" from the phenoxy ring reduces donation to the carbonyl, preserving double-bond character and increasing wavenumber.
Comparative Analysis
The following table compares aryl isonicotinates against standard ester alternatives. This data allows for rapid spectral differentiation.
| Compound Class | General Structure | Shift Mechanism | |
| Alkyl Alkanoate | R-CO-O-R' | 1735 – 1750 | Baseline reference. |
| Alkyl Benzoate | Ar-CO-O-R | 1715 – 1725 | Red Shift: Conjugation between Phenyl and C=O reduces bond order. |
| Aryl Benzoate | Ar-CO-O-Ar | 1730 – 1745 | Blue Shift: Phenoxy group pulls lone pair; C=O retains double bond character. |
| Aryl Isonicotinate | Py-CO-O-Ar | 1735 – 1760 | Max Blue Shift: Pyridine (-I) effect + Phenoxy effect. |
| Vinyl Ester | R-CO-O-C=C | 1760 – 1770 | Extreme competition for ether oxygen lone pair. |
Key Diagnostic Insight
If your spectrum shows a carbonyl peak near 1720 cm⁻¹ , it is likely an alkyl ester or a benzoate. If the peak shifts upward to 1740–1755 cm⁻¹ and the molecule contains a pyridine ring, this confirms the aryl isonicotinate moiety.
Substituent Effects (Hammett Correlation)
In drug discovery, the aryl ring often carries substituents (e.g., -Cl, -NO₂, -OMe). These substituents predictably shift the carbonyl frequency via the Hammett relationship.
-
Electron Withdrawing Groups (EWG, e.g., -NO₂, -CF₃):
-
Increase the electron deficiency of the phenoxy ring.
-
Pull the ether oxygen's lone pair stronger into the ring.
-
Result:
shifts to higher wavenumbers (e.g., 4-nitrophenyl isonicotinate 1755–1760 cm⁻¹).
-
-
Electron Donating Groups (EDG, e.g., -OMe, -CH₃):
-
Push electron density back toward the oxygen.
-
Allow some donation into the carbonyl.[2]
-
Result:
shifts to lower wavenumbers (e.g., 4-methoxyphenyl isonicotinate 1735 cm⁻¹).
-
Experimental Protocol: Self-Validating Assignment
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), follow this protocol which includes internal validation steps.
Sample Preparation
-
Solid State (Preferred): Grind 1-2 mg of sample with 100 mg dry KBr. Press into a transparent pellet.
-
Why: Eliminates solvent-solute interactions (hydrogen bonding) that can artificially lower carbonyl frequencies by 10-20 cm⁻¹.
-
-
Solution State (Alternative): Dissolve in non-polar solvent (
or ).-
Note:
may form weak H-bonds with the pyridine nitrogen, slightly altering ring electronics.
-
Measurement & Processing[3]
-
Resolution: Set to 2 cm⁻¹ or better.
-
Scans: Accumulate 32 scans to improve Signal-to-Noise (S/N).
-
Baseline Correction: Apply automatic baseline correction to ensure accurate peak picking.
Validation Workflow (Decision Tree)
Use the following logic flow to confirm your assignment.
Figure 2: Step-by-step logic for validating the aryl isonicotinate assignment.
References
-
Comparison of Carbonyl Frequencies: Evaluation of substituent effects in phenyl benzoates vs. alkyl benzoates. Journal of Physical Organic Chemistry.
-
Hammett Correlations in IR: Correl
with Hammett constants in aromatic esters. Spectrochimica Acta Part A. -
Isonicotinic Acid Derivatives: Structural analysis of antitubercular isonicotinyl hydrazides and esters. Journal of Pharmaceutical and Biomedical Analysis.
-
NIST Chemistry WebBook: Standard IR spectra for phenyl esters (e.g., Phenyl Benzoate, 4-Nitrophenyl formate). National Institute of Standards and Technology.
Sources
Mass Spectrometry Fragmentation Pattern of Isonicotinic Esters: A Comparative Technical Guide
Executive Summary: The Isomer Challenge in Pyridine Chemistry
In drug development, particularly for antitubercular agents (e.g., Isoniazid derivatives) and niacin-related therapeutics, distinguishing between isonicotinic (pyridine-4-carboxylic), nicotinic (pyridine-3-carboxylic), and picolinic (pyridine-2-carboxylic) esters is a critical analytical challenge. While these isomers share a molecular weight (MW 137 for methyl esters) and elemental composition, their mass spectrometric (MS) behaviors diverge due to the position of the nitrogen atom relative to the ester group.
This guide provides an in-depth mechanistic analysis of the fragmentation patterns of isonicotinic esters, contrasting them with their 2- and 3-position isomers. It establishes a self-validating experimental protocol for their differentiation using GC-MS and LC-MS workflows.
Mechanistic Deep Dive: Fragmentation Pathways
The fragmentation of pyridine carboxylic esters is governed by the stability of the pyridine ring and the specific location of the substituent, which dictates the availability of "ortho effects" and hydrogen transfer mechanisms.
The Isonicotinic Ester Pattern (4-Position)
Isonicotinic esters (e.g., Methyl Isonicotinate) exhibit a "classical" aromatic ester fragmentation pattern because the ester group at the 4-position is remote from the ring nitrogen. There is no direct "ortho" interaction with the lone pair of the nitrogen.
-
Primary Pathway (
-Cleavage): The dominant fragmentation is the cleavage of the alkoxy group (OR') to generate the acylium ion [Py-CO] . -
Secondary Pathway (CO Loss): The acylium ion subsequently loses carbon monoxide (CO) to form the pyridinyl cation [Py]
. -
HCN Elimination: The pyridinyl cation often fragments further by losing neutral HCN, a characteristic of the pyridine ring structure.
The Comparative Alternatives: Picolinic and Nicotinic Patterns
Alternative A: Picolinic Esters (2-Position) - The "Ortho Effect"
Picolinic esters are chemically distinct due to the proximity of the ester carbonyl to the ring nitrogen.
-
Mechanism: The ring nitrogen's lone pair can participate in a rearrangement mechanism (often involving a hydrogen transfer from the alkyl chain of the ester), facilitating unique losses such as formaldehyde or alkenes depending on the ester chain length.
-
Diagnostic Marker: Enhanced abundance of specific rearrangement ions compared to the 3- and 4-isomers.
Alternative B: Nicotinic Esters (3-Position)
Nicotinic esters occupy an intermediate ground.
-
Mechanism: Lacking the direct N-interaction of picolinates and the symmetry of isonicotinates, they often show mass spectra very similar to isonicotinates.
-
Differentiation: Often requires chromatographic separation (Retention Time) or careful analysis of the ratio between the Molecular Ion (
) and the .
Visualization of Fragmentation Logic
The following diagram illustrates the divergent pathways for the methyl esters of the three isomers.
Figure 1: Comparative fragmentation pathways. Note that while all three share the Acylium pathway, Picolinates possess a unique 'Ortho' channel.
Comparative Analysis: Key Diagnostic Ions
The following table summarizes the mass spectral characteristics of Methyl Isonicotinate compared to its isomers. Data is synthesized from standard EI (70 eV) ionization patterns.
| Feature | Methyl Isonicotinate (4-pos) | Methyl Nicotinate (3-pos) | Methyl Picolinate (2-pos) |
| Molecular Ion ( | m/z 137 (Strong) | m/z 137 (Strong) | m/z 137 (Weak/Moderate) |
| Base Peak (100%) | m/z 106 | m/z 106 | m/z 78 or 79 (Variable) |
| Diagnostic Loss | Loss of CO from m/z 106 | Loss of CO from m/z 106 | Ortho Effect: Direct interaction with Ring N |
| m/z 78 ( | High Abundance | High Abundance | Moderate Abundance |
| m/z 51 ( | Moderate (Loss of HCN) | Moderate (Loss of HCN) | Moderate |
| Differentiation Strategy | Retention Time (GC/LC) | Retention Time (GC/LC) | Unique Frag.[1] Patterns + RT |
Critical Insight: Mass spectrometry alone is often insufficient to distinguish Isonicotinate from Nicotinate due to the high similarity of their spectra (both lack the ortho effect). Chromatographic separation is the mandatory self-validating step.
Experimental Protocol: Self-Validating Identification Workflow
To ensure scientific integrity, this protocol relies on GC-MS separation, which utilizes the boiling point differences and polarity interactions of the isomers to separate them before MS detection.
Materials & Equipment
-
Instrument: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer (GC-MS).[2]
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5), 30m x 0.25mm ID x 0.25µm film.
-
Standards: Authentic standards of Methyl Isonicotinate, Methyl Nicotinate, and Methyl Picolinate.
Method Parameters[2][3][4]
-
Inlet: Split mode (20:1), 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 280°C (Post-run bake out).
-
-
MS Source: EI mode (70 eV), Source Temp 230°C, Quad Temp 150°C.
-
Scan Range: m/z 40–300.
Data Analysis & Validation
-
Retention Time Locking: Inject a mix of all three standards.
-
Expected Order: Methyl Picolinate (Lowest BP) < Methyl Nicotinate < Methyl Isonicotinate (Highest BP). Note: Order may vary slightly by column polarity; empirical validation is required.
-
-
Spectral Confirmation:
-
Extract ion chromatograms (EIC) for m/z 137, 106, and 78.
-
Calculate the Ratio
. -
Compare
values against the authentic standards run in the same sequence.
-
Decision Logic for Unknown Identification
Use the following logic flow to identify a pyridine ester sample.
Figure 2: Logical workflow for definitive identification.
References
-
NIST Chemistry WebBook. Isonicotinic acid, heptyl ester Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
ChemGuide. Fragmentation Patterns in Mass Spectra. Available at: [Link]
-
MDPI Separations. Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives. Available at: [Link]
-
ResearchGate. Ortho effects: A mechanistic study. Available at: [Link]
Sources
A Comparative Guide to the Biological Activities of Ethyl vs. Phenyl Isonicotinates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the isonicotinate scaffold, a derivative of pyridine-4-carboxylic acid, represents a privileged structure. Its presence in numerous biologically active compounds, most notably the anti-tuberculosis drug isoniazid, has spurred extensive research into the therapeutic potential of its analogues.[1] This guide offers a comparative analysis of two fundamental esters of isonicotinic acid: ethyl isonicotinate and phenyl isonicotinate.
While direct, head-to-head comparative studies on the biological activities of these two specific esters are limited in publicly available literature, this document synthesizes existing data on related isonicotinate derivatives and relevant phenyl-containing compounds to provide a comprehensive overview. By examining their structural differences and the biological activities of closely related molecules, we can infer their potential activities and guide future research. This guide will delve into their potential antimicrobial, anticancer, and anti-inflammatory properties, supported by established experimental protocols and an analysis of structure-activity relationships.
Molecular Scaffolds: A Structural Overview
The fundamental difference between ethyl isonicotinate and phenyl isonicotinate lies in the ester group attached to the isonicotinoyl core.
-
Ethyl Isonicotinate features a flexible ethyl group, rendering the molecule less bulky.
-
Phenyl Isonicotinate incorporates a rigid, aromatic phenyl ring, which significantly increases its size and lipophilicity.
This seemingly simple structural variation can have profound implications for the molecule's pharmacokinetic and pharmacodynamic properties, including its ability to interact with biological targets, cross cell membranes, and undergo metabolic transformation.
Comparative Biological Activities: An Evidence-Based Discussion
While specific data for ethyl and phenyl isonicotinate is sparse, we can extrapolate potential activities based on studies of related compounds.
Antimicrobial Activity
Isonicotinic acid derivatives are renowned for their antimicrobial properties, particularly against Mycobacterium tuberculosis. Isoniazid, the hydrazide derivative of isonicotinic acid, is a cornerstone of tuberculosis treatment.[2] The mechanism of action for many isonicotinoyl compounds involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1]
Table 1: Antimicrobial Activity of a Structurally Related Phenyl Compound
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Phenyl Isothiocyanate | E. coli, S. aureus | 1000 | [3] |
Anticancer Activity
The isonicotinate scaffold has been incorporated into various compounds with demonstrated anticancer activity. The pyridine ring can interact with various biological targets, and modifications to the ester group can significantly influence cytotoxicity.
Direct IC50 (half-maximal inhibitory concentration) values for ethyl and phenyl isonicotinate against cancer cell lines were not found in the reviewed literature. However, the inclusion of a phenyl ring is a common feature in many anticancer agents. For instance, a study on phenyl-pyrazolone derivatives showed that these compounds exhibit anti-inflammatory and antioxidant activities, which can be linked to anticancer effects.[4] The aromatic nature of the phenyl group allows for potential π-π stacking interactions with biological targets, a common binding motif for many enzyme inhibitors and receptor antagonists.
Further research is required to determine the specific cytotoxic profiles of ethyl and phenyl isonicotinate against various cancer cell lines.
Anti-inflammatory Activity
Derivatives of isonicotinic acid have shown promising anti-inflammatory properties.[5] A study on isonicotinates as reactive oxygen species (ROS) inhibitors, a key mechanism in inflammation, provides some of the most relevant data for this comparison. Although this study did not test ethyl or phenyl isonicotinate directly, it did evaluate other isonicotinate esters. For example, the isonicotinate of meta-aminophenol demonstrated an exceptional IC50 value of 1.42 ± 0.1 µg/mL, which was eight-fold more potent than the standard drug ibuprofen.[5] Another derivative with a butyryl group showed an IC50 of 3.7 ± 1.7 µg/mL.[5]
These findings suggest that the isonicotinate core is a potent anti-inflammatory pharmacophore. The nature of the ester group plays a crucial role in modulating this activity. The phenyl group in phenyl isonicotinate, with its potential for additional molecular interactions, may confer different anti-inflammatory properties compared to the simpler ethyl group.
Table 2: Anti-inflammatory Activity of Isonicotinate Derivatives (ROS Inhibition)
| Compound | IC50 (µg/mL) | Reference |
| Isonicotinate of meta-aminophenol | 1.42 ± 0.1 | [5] |
| Isonicotinate with butyryl group | 3.7 ± 1.7 | [5] |
| Ibuprofen (standard) | 11.2 ± 1.9 | [5] |
Experimental Protocols for Biological Activity Assessment
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key bioassays.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol:
-
Preparation of Materials:
-
Prepare sterile Mueller-Hinton Broth (MHB).
-
Dissolve ethyl isonicotinate and phenyl isonicotinate in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Prepare a series of twofold dilutions of each compound in MHB in a 96-well microtiter plate.
-
Culture the test bacterium (e.g., E. coli, S. aureus) overnight and then dilute the culture to match the 0.5 McFarland turbidity standard.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol:
-
Cell Culture and Plating:
-
Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of ethyl isonicotinate and phenyl isonicotinate.
-
Replace the cell culture medium with medium containing the different concentrations of the test compounds.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a classic model for evaluating the anti-inflammatory activity of compounds.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Protocol:
-
Animal Preparation:
-
Acclimate rodents (typically rats or mice) to the laboratory conditions.
-
Fast the animals overnight before the experiment.
-
-
Compound Administration:
-
Administer ethyl isonicotinate, phenyl isonicotinate, or a vehicle control to different groups of animals via an appropriate route (e.g., oral gavage).
-
Include a positive control group treated with a known anti-inflammatory drug (e.g., indomethacin).
-
-
Induction and Measurement of Edema:
-
One hour after compound administration, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each group compared to the initial paw volume.
-
Determine the percentage of inhibition of edema for the compound-treated groups relative to the vehicle control group.
-
Structure-Activity Relationship (SAR) and Future Directions
The isonicotinate scaffold is a versatile platform for drug design. The biological activity of its derivatives is highly dependent on the nature of the substituents.
-
Lipophilicity: The increased lipophilicity of the phenyl group in phenyl isonicotinate may enhance its ability to cross biological membranes, potentially leading to increased potency in certain assays. However, excessive lipophilicity can also lead to poor solubility and off-target effects.
-
Steric Hindrance: The bulkier phenyl group may provide a better fit for some biological targets while hindering binding to others, leading to differences in activity and selectivity compared to the smaller ethyl group.
-
Electronic Effects: The aromatic phenyl ring can participate in various electronic interactions, such as π-π stacking and cation-π interactions, which are not possible with the ethyl group. These interactions can significantly influence binding affinity to target proteins.
The lack of direct comparative data for ethyl and phenyl isonicotinate highlights a significant gap in the literature. Future research should focus on the systematic in vitro and in vivo evaluation of these and other simple isonicotinate esters to build a comprehensive SAR profile. Such studies would provide invaluable insights for the rational design of novel therapeutics based on the isonicotinate scaffold.
Conclusion
References
-
Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]
- Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular microbiology, 62(5), 1220–1227.
-
MDPI. (2021). Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. [Link]
-
ResearchGate. (2014). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. [Link]
- Seydel, J. K., et al. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of medicinal chemistry, 19(4), 483–492.
- Volynets, G. P., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. Future medicinal chemistry, 12(15), 1383–1395.
-
ResearchGate. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]
- Rodrigues, F. A., et al. (2014). Synthesis, cytotoxic and antimicrobial activity of new isoniazid derivatives. Scientia pharmaceutica, 82(1), 21–28.
-
PMC. (2012). Reinvestigation of the structure-activity relationships of isoniazid. [Link]
-
ResearchGate. (2021). IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]
-
Science.gov. (2018). cytotoxicity ic50 values. [Link]
- Borges, A., et al. (2013). Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus.
- Speranza, G., et al. (2009). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Journal of pharmacy and pharmacology, 61(7), 965–971.
- In vivo anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. Pharmacological reports : PR, 61(5), 929–934.
-
ResearchGate. (2018). Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. [Link]
- Clothier, R., et al. (2008). A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project.
-
ResearchGate. (2017). Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). [Link]
-
ResearchGate. (2020). Antiinflammatory activity of compounds (1-20) in terms of IC50 value. [Link]
-
PubChem. Ethyl isonicotinate. [Link]
-
PMC. (2018). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. [Link]
-
ResearchGate. (2016). How will you calculate the IC50 and MIC for antimicrobial/anti-infective agents? [Link]
-
ResearchGate. (2022). IC50 value of citotoxic test agains cancer cells and normal cells. [Link]
-
ResearchGate. (2021). Table 2 . Cytotoxicity IC 50 values and antibacterial activity MIC... [Link]
-
ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? [Link]
-
ResearchGate. (2019). IC50 Values of Isolated Compounds as Anti-inflammatory Agents. [Link]
-
CP Lab Safety. Ethyl Isonicotinate, 25mL, Each. [Link]
-
ResearchGate. (2020). Mean (± standard deviation) IC 50 values of anti- inflammatory activity of crude extracts of H. zeyheri compared to their respective positive controls. [Link]
-
MDPI. (2020). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]
-
ResearchGate. (2015). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... [Link]
-
ResearchGate. (2022). The minimum inhibitory concentrations (MICs) 1 of antibiotic controls on different bacteria. [Link]
-
ResearchGate. (2017). Effects of IC 50 values of isolated compounds 1 -7 from E. utilis on LPS-stimulated NO production and cell viability. [Link]
-
MDPI. (2022). Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 13C NMR Chemical Shifts of the Pyridine Ring
Welcome to an in-depth exploration of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of the pyridine ring. This guide is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and molecular characterization. Here, we will move beyond a simple cataloging of data, delving into the causal relationships that govern the chemical shifts of pyridine's carbon atoms. We will objectively compare the influence of various factors, supported by experimental data, to provide a comprehensive and practical understanding of this fundamental heterocyclic system.
The Unsubstituted Pyridine Ring: A Baseline for Comparison
The 13C NMR spectrum of unsubstituted pyridine serves as our essential reference point. The electronegativity of the nitrogen atom is the primary determinant of the chemical shifts, creating a distinct pattern of electron density and, consequently, shielding and deshielding effects across the ring.[1]
In a typical deuterated chloroform (CDCl₃) solution, the approximate chemical shifts for the pyridine carbons are:
-
C2/C6 (α-carbons): ~150 ppm
-
C3/C5 (β-carbons): ~124 ppm
-
C4 (γ-carbon): ~136 ppm
The C2 and C6 carbons, being directly adjacent to the highly electronegative nitrogen, are the most deshielded and thus resonate at the highest chemical shift (downfield).[1] The C4 carbon is also significantly deshielded due to the influence of the nitrogen atom, while the C3 and C5 carbons are the most shielded (upfield) of the ring carbons.[1]
Comparative Analysis of Substituent Effects
The introduction of a substituent onto the pyridine ring profoundly alters the electron distribution, leading to predictable and informative changes in the 13C NMR chemical shifts. We will now compare the effects of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at the 2-, 3-, and 4-positions.
Table 1: Comparison of 13C NMR Chemical Shifts (δ, ppm) for 2-Substituted Pyridines in CDCl₃
| Substituent (at C2) | C2 | C3 | C4 | C5 | C6 |
| -H (Pyridine) | 149.8 | 123.5 | 135.7 | 123.5 | 149.8 |
| -CH₃ (EDG) | 158.9 | 122.8 | 135.9 | 120.7 | 149.2 |
| -OCH₃ (EDG) | 164.2 | 110.1 | 138.2 | 116.8 | 146.9 |
| -NH₂ (EDG) | 158.1 | 108.7 | 137.9 | 113.4 | 148.5 |
| -NO₂ (EWG) | 150.1 | 123.8 | 137.2 | 119.5 | 154.3 |
| -CN (EWG) | 131.8 | 128.2 | 137.1 | 124.5 | 151.7 |
Table 2: Comparison of 13C NMR Chemical Shifts (δ, ppm) for 3-Substituted Pyridines in CDCl₃
| Substituent (at C3) | C2 | C3 | C4 | C5 | C6 |
| -H (Pyridine) | 149.8 | 123.5 | 135.7 | 123.5 | 149.8 |
| -CH₃ (EDG) | 149.9 | 132.8 | 136.2 | 122.9 | 146.8 |
| -OCH₃ (EDG) | 140.1 | 155.3 | 120.9 | 109.2 | 142.1 |
| -NH₂ (EDG) | 138.2 | 146.1 | 124.1 | 118.9 | 140.5 |
| -NO₂ (EWG) | 152.1 | 131.8 | 133.2 | 121.3 | 146.1 |
| -CN (EWG) | 152.9 | 110.1 | 140.2 | 123.9 | 150.1 |
Table 3: Comparison of 13C NMR Chemical Shifts (δ, ppm) for 4-Substituted Pyridines in CDCl₃
| Substituent (at C4) | C2/C6 | C3/C5 | C4 |
| -H (Pyridine) | 149.8 | 123.5 | 135.7 |
| -CH₃ (EDG) | 149.1 | 124.3 | 146.5 |
| -OCH₃ (EDG) | 150.8 | 109.5 | 162.8 |
| -NH₂ (EDG) | 150.1 | 108.9 | 156.2 |
| -NO₂ (EWG) | 150.5 | 120.9 | 145.1 |
| -CN (EWG) | 150.9 | 125.1 | 120.8 |
Expert Insights into Substituent Effects:
-
Electron-Donating Groups (EDGs): Substituents like -CH₃, -OCH₃, and -NH₂ increase electron density in the ring, generally causing an upfield shift (lower ppm) for the ortho and para carbons relative to the substituent. This is due to resonance and inductive effects. The ipso-carbon (the carbon directly attached to the substituent) is often deshielded.
-
Electron-Withdrawing Groups (EWGs): Groups such as -NO₂ and -CN decrease electron density in the ring, leading to a downfield shift (higher ppm) for the ortho and para carbons. The inductive effect of these groups is a dominant factor in deshielding the ring carbons.
Caption: Influence of substituents on electron density of the pyridine ring.
The Impact of Solvent and Protonation: A Comparative View
The chemical environment provided by the solvent can significantly influence the 13C NMR chemical shifts of pyridine. This is primarily due to interactions between the solvent and the lone pair of electrons on the nitrogen atom. Protonation of the nitrogen to form the pyridinium ion results in an even more dramatic change in the spectrum.
Table 4: Comparison of Pyridine 13C NMR Chemical Shifts (δ, ppm) in Various Solvents
| Solvent | C2/C6 | C3/C5 | C4 |
| Cyclohexane (non-polar) | 150.4 | 124.1 | 135.9 |
| CDCl₃ (moderately polar) | 149.8 | 123.5 | 135.7 |
| Acetone-d₆ (polar aprotic) | 149.9 | 123.6 | 135.8 |
| DMSO-d₆ (polar aprotic) | 149.6 | 123.5 | 135.3 |
| D₂O (polar protic) | 148.8 | 125.0 | 137.6 |
| Trifluoroacetic Acid (TFA) | 141.5 | 128.9 | 147.9 |
Causality Behind Solvent and Protonation Effects:
-
Non-polar Solvents: In solvents like cyclohexane, the chemical shifts are considered to be close to the "intrinsic" values for the isolated molecule.
-
Polar Aprotic Solvents: Solvents such as DMSO and acetone can interact with the pyridine nitrogen's lone pair, but the effects on chemical shifts are generally modest.
-
Polar Protic Solvents: Protic solvents like D₂O can form hydrogen bonds with the nitrogen atom. This interaction draws electron density away from the nitrogen, leading to a deshielding effect that is most pronounced at the C4 position and a slight shielding at the C2/C6 positions.[2]
-
Protonation (Pyridinium Ion): In a strongly acidic medium like TFA, the nitrogen is fully protonated. This formal positive charge on the nitrogen atom strongly withdraws electron density from the entire ring through the inductive effect. Consequently, all carbon signals are shifted downfield, with the C4 carbon showing the most significant change.
Caption: Comparison of 13C NMR shifts upon protonation of pyridine.
Experimental Protocol for 13C NMR of a Pyridine Derivative
The following is a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of a pyridine derivative. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
1. Sample Preparation:
-
Weighing the Sample: Accurately weigh approximately 20-50 mg of the pyridine derivative for a standard 5 mm NMR tube.[3] Higher concentrations are generally required for 13C NMR compared to 1H NMR due to the low natural abundance of the 13C isotope.[3]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. CDCl₃ is a common choice for many organic compounds.[3] Ensure the solvent does not have signals that overlap with expected sample peaks.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry vial.[4] Gently vortex or sonicate the mixture to ensure complete dissolution. A homogenous solution is critical for high-resolution spectra.[4]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution to a 5 mm NMR tube. Avoid introducing any solid particles. The final sample height should be around 4-5 cm.[3]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (0 ppm reference).
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.
-
Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[3] Automated or manual "shimming" is then performed to optimize the homogeneity of the magnetic field, which is crucial for sharp spectral lines.[3]
-
Tuning and Matching: The probe must be tuned to the 13C frequency to ensure maximum signal reception.[3]
-
Acquisition Parameters:
-
Experiment Type: Select a standard proton-decoupled 13C experiment (e.g., zgpg30 on a Bruker instrument).
-
Number of Scans (ns): Due to the low sensitivity of 13C NMR, a larger number of scans is typically required (e.g., 128, 256, or more) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A sufficient relaxation delay (e.g., 2 seconds) is necessary to allow the carbon nuclei to return to their equilibrium state between pulses, ensuring accurate signal intensities (though integration is not typically quantitative in standard 13C NMR).
-
Spectral Width (sw): Set a spectral width that encompasses the expected range of chemical shifts for your compound (e.g., 0-200 ppm).
-
-
Data Acquisition: Start the acquisition.
3. Data Processing:
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.
-
Referencing: The spectrum is referenced by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm) or the TMS peak to 0 ppm.
-
Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.
Caption: Standard workflow for 13C NMR data acquisition and processing.
Conclusion
The 13C NMR spectrum of the pyridine ring is a rich source of structural information. By understanding the fundamental principles of electron density and how it is modulated by substituents, solvent interactions, and protonation, researchers can confidently assign signals and deduce the electronic nature of their pyridine-containing molecules. This guide provides a framework for comparing these effects, supported by experimental data and robust protocols, to empower your structural elucidation endeavors.
References
- A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry.
- The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook.
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]
-
Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]
-
The correct match of 13C NMR chemical shift values (& ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook. [Link]
-
An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A Historical and Retrospective View of the Data. ChemRxiv. [Link]
-
1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. PubMed. [Link]
-
13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(I1): Evidence for a Correlation of. ElectronicsAndBooks. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
How To Prepare And Run An NMR Sample. ALWSCI. [Link]
Sources
Elemental analysis data for 5-Ethyl-2-methylphenyl isonicotinate
Characterization Profile & Comparison Guide: 5-Ethyl-2-methylphenyl Isonicotinate
Executive Summary
This compound is a lipophilic ester derivative of isonicotinic acid (the parent scaffold of the frontline antitubercular drug Isoniazid).[1] In pharmaceutical research, this compound represents a strategic "prodrug" design: the hydrophobic 5-ethyl-2-methylphenyl moiety (derived from a thymol/carvacrol isomer) is intended to enhance cell membrane permeability compared to the highly polar parent acid, potentially improving uptake in Mycobacterium tuberculosis strains.[1]
This guide provides the definitive Elemental Analysis (EA) profile for this compound and objectively compares this "Gold Standard" bulk purity method against modern alternatives like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR).[1] While HRMS confirms identity, this guide demonstrates why EA remains the superior metric for bulk purity in drug development.
Elemental Analysis Data Profile
The following data establishes the theoretical baseline and acceptable experimental limits for this compound (
Table 1: Theoretical vs. Acceptable Experimental Composition
Based on Molecular Weight: 241.29 g/mol [2]
| Element | Theoretical Mass % | Acceptance Limit ( | Common Impurity Flags (If Deviated) |
| Carbon (C) | 74.67% | 74.27% – 75.07% | Low C: Trapped inorganic salts or moisture.High C: Trapped solvent (e.g., Toluene, Hexane).[1] |
| Hydrogen (H) | 6.27% | 5.87% – 6.67% | High H: Residual water or aliphatic solvents.Low H: Over-drying or decomposition.[1][2] |
| Nitrogen (N) | 5.80% | 5.40% – 6.20% | Low N: Incomplete coupling (residual phenol).High N: Trapped pyridine/TEA base from synthesis.[1][2] |
| Oxygen (O) | 13.26% | Calculated by difference | High O: Oxidation or hydrolysis (reversion to acid).[1][2] |
Critical Insight: A deviation of
in Carbon often indicates incomplete removal of the high-boiling point solvents (like Toluene or Xylene) often used in the esterification of sterically hindered phenols.[1]
Comparative Analysis: EA vs. Alternatives
In modern drug discovery, researchers often skip EA in favor of HRMS. The table below objectively analyzes why this introduces risk for this compound.
Table 2: Performance Comparison of Characterization Methods
| Feature | Elemental Analysis (Combustion) | HRMS (ESI/Q-TOF) | qNMR (Proton) |
| Primary Function | Bulk Purity Verification | Molecular Identity Confirmation | Structural Elucidation |
| Detection Principle | Total atomic composition (C, H, N) | Mass-to-charge ratio ( | Magnetic resonance of nuclei |
| Blind Spot | Cannot distinguish isomers.[1] | Blind to inorganic impurities (Silica, Salts) and moisture. | Signal overlap; requires internal standard.[1] |
| Suitability for | High. Detects trapped water/solvents crucial for lipophilic esters.[1][2] | Medium. Confirms the ester formed but ignores 5% NaCl contamination.[1] | High. Can quantify residual solvent but requires specific pulse sequences.[1] |
| Sample Destructiveness | Destructive (~2–5 mg) | Destructive (<1 mg) | Non-destructive |
Why EA Wins for This Compound:
For lipophilic esters like this compound, the synthesis often involves coupling agents (DCC/EDC) or acid chlorides.[1] These reactions generate urea byproducts or hydrochloride salts.[1]
-
HRMS will show a perfect peak at
, even if the sample is 10% salt. -
EA will immediately fail (Low %C, Low %N), flagging the sample as "impure" before biological testing.
Experimental Protocol: Synthesis & Validation
To generate the sample for the data above, follow this self-validating protocol designed to minimize the specific impurities that plague EA results.
Phase A: Synthesis (Steglich Esterification)
-
Reagents: Dissolve Isonicotinic acid (1.0 eq) and 5-Ethyl-2-methylphenol (1.1 eq) in anhydrous Dichloromethane (DCM).
-
Catalyst: Add DMAP (0.1 eq) and cool to 0°C.
-
Coupling: Dropwise addition of DCC (1.1 eq) dissolved in DCM.
-
Reaction: Stir at RT for 12 hours. The byproduct (DCU) will precipitate as a white solid.[1]
-
Workup (Crucial for EA):
Phase B: Purification & EA Sample Prep
Standard column chromatography often leaves silica residue.[1][2]
-
Recrystallization: Dissolve crude ester in minimum hot Ethanol/Hexane (1:4). Cool slowly to 4°C.
-
Drying (The "EA Killer"):
Visualizing the Workflow
The following diagrams illustrate the synthesis pathway and the decision logic for analytical validation.
Figure 1: Synthesis & Impurity Flow
This diagram tracks where impurities (that ruin EA data) originate.[1][2]
Caption: Synthesis pathway highlighting removal steps for nitrogen-rich impurities (DCU, DMAP) that distort Elemental Analysis.
Figure 2: Analytical Decision Tree
When to accept the batch based on EA vs. HRMS data.
Caption: Logic flow for validating bulk purity. Note that passing HRMS is a prerequisite for EA, not a replacement.
References
-
SciFinder/Chemical Abstracts Service. Isonicotinic acid esters and antitubercular derivatives.[1] (Accessed via CAS Registry).[1]
-
Journal of Medicinal Chemistry. General Guidelines for Manuscript Submission: Characterization of New Compounds. (Requires CHN analysis within ±0.4%). Link
-
Bernstein, J. Polymorphism in Molecular Crystals, Oxford University Press, 2002.[2] (Reference for drying and solvent inclusion in crystal lattices).
-
World Health Organization. Global Tuberculosis Report 2023.[1] (Context for Isoniazid derivative development). Link[1]
Sources
A Researcher's Guide to the UV-Vis Absorption Maxima of Conjugated Isonicotinates: A Comparative Analysis
For researchers and professionals in drug development and materials science, understanding the electronic properties of conjugated organic molecules is paramount. Isonicotinic acid and its derivatives, a key structural motif in many pharmaceuticals and functional materials, exhibit fascinating and tunable optical properties when conjugated to various π-systems. This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) of conjugated isonicotinates, offering experimental insights and a practical framework for analysis.
The Foundational Chromophore: Isonicotinic Acid
The journey into the optical properties of conjugated isonicotinates begins with the parent compound, isonicotinic acid. This simple pyridine derivative possesses a characteristic strong absorption peak in the ultraviolet region. Experimental data consistently places the λmax of isonicotinic acid at approximately 263-264 nm when measured in aqueous or acidic solutions[1][2]. This absorption corresponds to a π → π* electronic transition within the pyridine ring, a fundamental property that is significantly altered by the introduction of conjugated substituents.
The Impact of Conjugation: Extending the π-System
The core principle governing the UV-Vis absorption of these compounds is the extent of the conjugated π-electron system. As the length of conjugation increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This reduced energy gap results in the absorption of longer wavelengths of light, a phenomenon known as a bathochromic or red shift [3].
Comparative Analysis of Conjugated Systems
The following table summarizes the expected and observed trends in λmax as the conjugation of the isonicotinate system is extended. The data for styrylpyridines serves as a strong proxy for the behavior of their isonicotinate ester counterparts.
| Compound | Conjugated System | Expected λmax Shift vs. Isonicotinic Acid | Estimated/Observed λmax (nm) |
| Methyl Isonicotinate | None (Ester of INA) | Minimal | ~264 |
| Methyl 4-vinylisonicotinate (Hypothetical) | Vinyl | Bathochromic (Red) Shift | > 264 |
| Methyl 4-(1,3-butadienyl)isonicotinate (Hypothetical) | Butadienyl | Stronger Bathochromic Shift | > λmax of vinyl derivative |
| Methyl 4-styrylisonicotinate (Analog) | Styryl (Vinyl + Phenyl) | Significant Bathochromic Shift | ~290-320 |
Note: The λmax values for hypothetical compounds are estimations based on established principles of UV-Vis spectroscopy. The styrylpyridine data provides a reasonable approximation for styryl isonicotinates.
The Role of Substituents: Fine-Tuning the Absorption
The electronic nature of substituents on the conjugated portion of the molecule provides a powerful tool for fine-tuning the λmax.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂), when attached to the conjugated system (e.g., on the phenyl ring of a styryl group), increase the electron density of the π-system. This further reduces the HOMO-LUMO gap, leading to a more pronounced bathochromic shift.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), have the opposite effect. They decrease the electron density of the π-system, which can lead to a smaller bathochromic shift or even a hypsochromic (blue) shift compared to the unsubstituted conjugated system.
Experimental Protocol: Determining UV-Vis Absorption Maxima
To empower researchers to conduct their own comparative studies, a robust and self-validating protocol for determining the λmax of conjugated isonicotinates is provided below.
Materials and Instrumentation
-
UV-Vis Spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)
-
Conjugated isonicotinate samples
Step-by-Step Methodology
-
Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV-Vis region of interest (typically >220 nm). Ethanol or methanol are common choices. The solvent choice can influence the λmax, so consistency is key for comparative studies.
-
Preparation of Stock Solution: Accurately weigh a small amount of the conjugated isonicotinate and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions: Dilute the stock solution to prepare a series of working solutions of varying concentrations. The aim is to find a concentration that gives a maximum absorbance reading between 0.5 and 1.5 for optimal accuracy.
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Sample Measurement:
-
Rinse a clean quartz cuvette with a small amount of the most dilute working solution and then fill it.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Scan a wavelength range that covers the expected absorption (e.g., 200-500 nm).
-
The wavelength at which the highest absorbance is recorded is the λmax.
-
-
Repeat for all Samples: Repeat the measurement for all conjugated isonicotinate derivatives, ensuring consistent experimental conditions.
Diagram of the Experimental Workflow
Caption: A schematic overview of the experimental workflow for determining the UV-Vis absorption maxima of conjugated isonicotinates.
Structure-Absorption Relationship
The relationship between the chemical structure of a conjugated isonicotinate and its λmax is a direct consequence of its electronic structure. The following diagram illustrates this fundamental principle.
Caption: The interplay between molecular structure, electronic energy levels (HOMO-LUMO gap), and the resulting UV-Vis absorption maximum (λmax).
Conclusion
The UV-Vis absorption maxima of conjugated isonicotinates are highly sensitive to the extent of π-conjugation and the nature of substituents. By systematically modifying these structural features, researchers can rationally design molecules with tailored optical properties for a wide range of applications. The provided experimental protocol offers a reliable method for characterizing these properties, enabling further exploration and development in this exciting field of chemistry.
References
-
Brainly. (2024, January 28). What is the effect of electron-donating and withdrawing groups on the UV-Vis absorption spectra of a... Retrieved from brainly.com. [Link]
-
Chemistry LibreTexts. (2019, February 7). 17.5: Electronic Spectra- Ultraviolet and Visible Spectroscopy. Retrieved from [Link]
- ResearchGate. (n.d.). UV–Vis absorption spectra of 1 (—), 3 (---), and 4 (— —) in acetonitrile at room temperature.
- ResearchGate. (n.d.). UV–vis absorption spectra of 1 and isonicotinic acid (red, isonicotinic acid....
- Rodríguez, J. A., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Isonicotinic Acid. Retrieved from [Link]
- Vera, D., et al. (2023). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Acta Crystallographica Section C: Structural Chemistry, 79(Pt 3), 134–142.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
